5-(4-Morpholinylmethyl) delta-Tocopherol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1/i23D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGONPYIGRKKFZ-IXDNSVQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858149 | |
| Record name | (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936230-68-1 | |
| Record name | (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-(4-Morpholinylmethyl) delta-Tocopherol
Preamble: The subject of this technical guide, 5-(4-Morpholinylmethyl) delta-Tocopherol, represents a novel synthetic derivative of vitamin E. As of the date of this publication, direct experimental data on this specific molecule is not available in peer-reviewed literature. Therefore, this document serves as a scientifically-grounded whitepaper outlining a hypothesized mechanism of action. This hypothesis is extrapolated from the well-documented biological activities of the parent molecule, δ-tocopherol, and the known physicochemical and pharmacological contributions of the morpholinylmethyl moiety in medicinal chemistry. The experimental protocols detailed herein are proposed as a comprehensive roadmap for the validation of these hypotheses.
Executive Summary: A Molecule of Rational Design
Vitamin E is a family of eight naturally occurring, lipid-soluble compounds, divided into tocopherols and tocotrienols. While α-tocopherol is the most abundant form in the body, other isomers, particularly δ-tocopherol, have demonstrated unique and potent biological activities, including superior anti-cancer and lipid-modulating properties.[1][2] The strategic addition of a 4-morpholinylmethyl group to the 5-position of the δ-tocopherol chromanol ring is a deliberate synthetic modification intended to enhance its therapeutic potential.
The morpholine ring is a "privileged structure" in drug discovery, known to improve aqueous solubility, metabolic stability, and cell permeability, while also providing opportunities for new molecular interactions.[3][4] We hypothesize that the resulting conjugate, this compound, will exhibit a multi-faceted mechanism of action characterized by:
-
Enhanced Bioavailability and Favorable Pharmacokinetics: The morpholine group is expected to improve the drug-like properties of the highly lipophilic δ-tocopherol.[3][5]
-
Targeted Subcellular Accumulation: The basic nitrogen of the morpholine ring may lead to preferential accumulation in acidic organelles, such as lysosomes.
-
Potentiated Activity in Lysosomal Storage Disorders: Building upon δ-tocopherol's ability to reduce lysosomal lipid accumulation, the modified compound is predicted to be a more potent modulator of lysosomal exocytosis.[6][7]
-
Superior Anti-neoplastic Efficacy: The conjugate may exhibit enhanced pro-apoptotic and anti-proliferative effects in cancer cells through amplified disruption of key signaling pathways, such as sphingolipid synthesis or androgen receptor signaling.[1][2]
This guide will dissect the rationale behind these hypotheses, propose the underlying molecular pathways, and provide a detailed framework for experimental validation.
Foundational Components: A Tale of Two Moieties
The δ-Tocopherol Core: Beyond Antioxidant Activity
While all vitamin E isoforms are antioxidants, their biological functions are not interchangeable. δ-Tocopherol has emerged as a particularly interesting isoform due to its potent non-antioxidant activities.
-
Anti-Cancer Properties: Studies have shown that δ-tocopherol is a more potent inhibitor of prostate cancer cell growth than the more common α-tocopherol.[2] Its mechanisms include the induction of apoptosis and the suppression of androgen receptor (AR) activity, leading to a decrease in prostate-specific antigen (PSA) levels.[2] Furthermore, combinations of γ- and δ-tocopherol have been shown to induce cancer cell death by interrupting the de novo synthesis of sphingolipids, critical components of cell membranes and signaling molecules.[1]
-
Modulation of Lysosomal Function: In the context of lysosomal storage disorders (LSDs) like Niemann-Pick type C (NPC) and Wolman disease, δ-tocopherol has been identified as a promising therapeutic agent.[6][7][8] It effectively reduces the pathological accumulation of lysosomal cholesterol, decreases lysosomal volume, and increases cholesterol efflux.[6][7] This action is believed to be mediated by an induced intracellular Ca2+ response that subsequently enhances lysosomal exocytosis, a process where the lysosome fuses with the plasma membrane to release its contents.[7]
The 4-Morpholinylmethyl Substituent: A Pharmacokinetic and Pharmacodynamic Enhancer
The morpholine heterocycle is widely used in medicinal chemistry to bestow favorable properties on lead compounds.[3][9][10] Its inclusion is a rational design choice aimed at overcoming the limitations of natural product scaffolds.
-
Physicochemical Properties: The morpholine ring enhances aqueous solubility and can modulate a compound's lipophilicity to achieve a balance suitable for oral absorption and membrane permeation.[4][5] Its weakly basic nitrogen (pKa ~8.5) allows for salt formation and can influence drug distribution.
-
Biological Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, potentially creating new or stronger binding affinities with biological targets.[4][5]
-
Metabolic Stability: The morpholine ring is generally stable to metabolism, which can improve a drug's half-life and bioavailability.[5]
Proposed Synthesis
The synthesis of this compound can be plausibly achieved via a Mannich reaction, a classic method for aminoalkylation. This reaction involves the condensation of a compound with an active hydrogen (δ-tocopherol at the 5-position), formaldehyde, and a secondary amine (morpholine).
Caption: Proposed synthetic workflow for this compound.
Hypothesized Mechanism of Action: An Integrated View
We propose two primary, potentially interconnected, mechanisms of action for this compound, leveraging the synergistic properties of its constituent parts.
Hypothesis A: Enhanced Efficacy in Lysosomal Storage Disorders
The primary hypothesis is that the morpholinylmethyl substituent will potentiate the lysosomal-modifying activity of the δ-tocopherol core.
-
Improved Cellular Uptake: The modified physicochemical properties will allow for more efficient transport of the molecule into the cell compared to the parent δ-tocopherol.
-
Lysosomotropic Behavior: The weakly basic morpholine nitrogen will become protonated in the acidic environment of the lysosome (pH ~4.5-5.0). This "ion trapping" will lead to a significant accumulation of the compound within the target organelle.
-
Amplified Ca2+ Signaling and Exocytosis: Concentrated within the lysosome, the compound will more potently induce the release of lysosomal Ca2+ stores. This will trigger a more robust signaling cascade, leading to enhanced lysosomal exocytosis and the efficient clearance of accumulated substrates like cholesterol and other lipids.[7][11]
Caption: Hypothesized pathway for enhanced lysosomal clearance.
Hypothesis B: Superior Anti-Cancer Activity
The second hypothesis posits that the novel derivative will be a more effective anti-cancer agent than δ-tocopherol alone.
-
Enhanced Bioavailability to Tumor Tissue: Improved pharmacokinetics will lead to higher concentrations of the drug at the tumor site.
-
Dual-Action Apoptosis Induction: The compound will retain the ability of δ-tocopherol to disrupt sphingolipid synthesis.[1] Additionally, the morpholine moiety may introduce new interactions, potentially inhibiting pro-survival kinases, a known activity for some morpholine-containing drugs.[9] This dual action could synergistically lower the threshold for apoptosis.
-
Potent Androgen Receptor (AR) Suppression: In prostate cancer, the morpholine group could enhance the binding and suppression of the AR, leading to a more profound decrease in PSA expression and cell proliferation than observed with δ-tocopherol.[2]
Proposed Experimental Validation Framework
A rigorous, multi-stage validation process is required to test these hypotheses.
Stage 1: Physicochemical and In Vitro Characterization
This stage focuses on basic properties and cellular activity.
| Parameter | Experiment | Rationale |
| Solubility | Aqueous solubility assay (e.g., nephelometry) | To confirm the predicted improvement in solubility over δ-tocopherol. |
| Permeability | PAMPA or Caco-2 assay | To quantify cell membrane permeability and predict oral absorption. |
| Cytotoxicity | IC50 determination in cancer cell lines (e.g., LNCaP, PC-3) and normal cells (e.g., prostate epithelial cells) | To quantify anti-proliferative potency and selectivity. |
| Lysosomal Lipid Clearing | Filipin staining for cholesterol in NPC1-deficient fibroblasts | To directly measure the efficacy in clearing stored lipids.[6][7] |
Stage 2: Mechanistic Elucidation
This stage delves into the specific molecular pathways.
Caption: Experimental workflow for mechanistic studies.
Protocol: Western Blot for Apoptosis Markers
-
Cell Culture: Plate LNCaP cells at a density of 1x10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, δ-tocopherol, and a vehicle control for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity relative to the loading control to determine the extent of apoptosis induction.
Stage 3: In Vivo Evaluation
This final stage assesses the compound's efficacy and safety in a living organism.
| Model | Primary Endpoint | Rationale |
| Prostate Cancer Xenograft | Tumor growth inhibition | To evaluate in vivo anti-cancer efficacy.[2] |
| NPC1 Mouse Model | Reduction of hepatic cholesterol, improved motor function, lifespan extension | To validate therapeutic potential in a relevant disease model. |
| Pharmacokinetic Study | Cmax, Tmax, AUC, half-life | To determine the oral bioavailability and metabolic profile of the compound. |
Conclusion and Future Directions
The rational design of this compound presents a compelling therapeutic candidate with the potential for enhanced efficacy in lysosomal storage disorders and cancer. The addition of the morpholinylmethyl group is hypothesized to improve its drug-like properties and potentiate the inherent biological activities of the δ-tocopherol core through targeted subcellular accumulation and novel molecular interactions. The experimental framework outlined in this guide provides a clear path to rigorously test these hypotheses. Successful validation would establish this novel molecule as a significant advancement over its natural precursor and a promising lead for further drug development.
References
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- Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1537–1583.
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An In-depth Technical Guide to the Predicted Biological Activity of 5-(4-Morpholinylmethyl) delta-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin E, a family of lipid-soluble antioxidants, comprises various isomers, with delta-tocopherol emerging as a promising but relatively understudied form.[1][2] This guide delves into the projected biological activities of a novel, rationally designed derivative: 5-(4-Morpholinylmethyl) delta-Tocopherol. While direct experimental data for this specific molecule is not yet available, this document synthesizes existing knowledge on the structure-activity relationships of tocopherols and the well-documented pharmacological properties of the morpholine moiety to construct a predictive profile of its therapeutic potential.[3][4] We will explore its likely antioxidant, anti-inflammatory, and anticancer properties, propose a synthetic pathway, and outline a roadmap for its experimental validation. This guide serves as a foundational document for researchers interested in the development of next-generation vitamin E-based therapeutics.
Introduction: Beyond Alpha-Tocopherol
For decades, vitamin E research has been largely dominated by alpha-tocopherol, the most abundant form in the body. However, a growing body of evidence suggests that other isomers, particularly delta-tocopherol, may possess unique and more potent biological activities, especially in the realms of cancer prevention and inflammation modulation.[1][5] Delta-tocopherol's distinct structural feature—a single methyl group on its chromanol ring—provides a reactive site for chemical modification, opening avenues for the creation of novel derivatives with enhanced therapeutic profiles.[1]
This guide focuses on one such theoretical derivative: this compound. The rationale behind this specific design is to synergistically combine the inherent biological activities of the delta-tocopherol scaffold with the proven pharmacological benefits of the morpholine ring, a privileged structure in medicinal chemistry.
Caption: Chemical structure of this compound.
Rationale for Molecular Design
The design of this compound is predicated on the hypothesis that combining these two moieties will result in a compound with superior and potentially novel biological activities.
2.1. The Delta-Tocopherol Scaffold: A Foundation of Potent Bioactivity
Delta-tocopherol has demonstrated significant potential in preclinical studies, often outperforming the more common alpha-tocopherol. Its key attributes include:
-
Superior Antioxidant Activity: While all tocopherols are antioxidants, delta- and gamma-tocopherol are more effective at trapping reactive nitrogen species (RNS), which are implicated in a variety of chronic diseases.[5]
-
Potent Anti-inflammatory Effects: Delta-tocopherol has been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2, and to modulate inflammatory signaling pathways such as NF-κB.[6]
-
Promising Anticancer Properties: Studies have indicated that delta-tocopherol is a more potent inhibitor of cancer cell growth and inducer of apoptosis than alpha-tocopherol, particularly in prostate and lung cancer models.[7][8]
2.2. The Morpholine Moiety: A Privileged Pharmacophore
Morpholine is a heterocyclic motif frequently incorporated into drug candidates to enhance their pharmacological profiles. Its inclusion is known to:
-
Improve Physicochemical Properties: The morpholine ring can increase water solubility and modulate lipophilicity, which can lead to improved pharmacokinetic properties.[9]
-
Confer a Broad Range of Biological Activities: Morpholine-containing compounds have been successfully developed as anticancer, anti-inflammatory, and neuroprotective agents.[4][10]
-
Enhance Target Binding: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other interactions with biological targets, thereby increasing potency.[10]
By attaching the morpholinylmethyl group to the 5-position of delta-tocopherol's chromanol ring—a site known to be amenable to chemical modification—we anticipate a synergistic enhancement of the parent molecule's inherent bioactivities.[11]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a Mannich-type reaction, a well-established method for the aminomethylation of phenols.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve delta-tocopherol in a suitable solvent such as ethanol or dioxane.
-
Reagent Addition: Add an equimolar amount of morpholine followed by an aqueous solution of formaldehyde.
-
Catalysis: The reaction can be catalyzed by either an acid (e.g., HCl) or a base (e.g., NaOH). The choice of catalyst may influence reaction time and yield.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired this compound.
Predicted Biological Activities and Mechanisms of Action
Based on the known properties of its constituent parts, this compound is predicted to exhibit a range of valuable biological activities.
4.1. Enhanced Antioxidant and Radical Scavenging Activity
The primary antioxidant function of tocopherols stems from the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to free radicals, thereby neutralizing them.[12] The introduction of a morpholinylmethyl group at the 5-position is not expected to significantly hinder this activity and may even enhance it through electronic effects on the chromanol ring.
4.2. Potent Anti-inflammatory Effects
Both delta-tocopherol and many morpholine-containing compounds are known to possess anti-inflammatory properties.[6][13][14] Therefore, it is highly probable that this compound will be a potent anti-inflammatory agent.
Hypothesized Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: The compound is predicted to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
-
Modulation of Inflammatory Signaling Pathways: It is likely to interfere with key inflammatory signaling cascades, most notably the NF-κB pathway, which is a known target of both delta-tocopherol and various morpholine-based drugs.[6]
Caption: Hypothesized modulation of the NF-κB inflammatory pathway.
4.3. Promising Anticancer Activity
The anticancer potential of this compound is particularly compelling, given the established anticancer effects of both delta-tocopherol and a multitude of morpholine derivatives.[1][14]
Predicted Anticancer Mechanisms:
-
Induction of Apoptosis: The compound is expected to trigger programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins.
-
Inhibition of Cell Proliferation: It may arrest the cell cycle at various checkpoints, thereby halting the uncontrolled proliferation of cancer cells.
-
Anti-angiogenic Effects: The compound could potentially inhibit the formation of new blood vessels that tumors require for growth and metastasis.
-
Modulation of Oncogenic Signaling Pathways: Given the prevalence of morpholine in kinase inhibitors, it is plausible that this derivative could target key signaling pathways implicated in cancer, such as PI3K/Akt or MAPK pathways.[4]
Proposed Experimental Validation
To validate the predicted biological activities of this compound, a systematic series of in vitro and in vivo experiments would be required.
| Activity | In Vitro Assays | In Vivo Models |
| Antioxidant | DPPH, ABTS, ORAC assays | Measurement of oxidative stress markers (e.g., malondialdehyde) in animal models of oxidative stress. |
| Anti-inflammatory | Measurement of NO, PGE2, and pro-inflammatory cytokines in LPS-stimulated macrophages. Western blot for NF-κB pathway proteins. | Carrageenan-induced paw edema model. DSS-induced colitis model. |
| Anticancer | MTT/XTT assays for cell viability in various cancer cell lines. Flow cytometry for cell cycle analysis and apoptosis. Western blot for key signaling proteins. | Xenograft tumor models in immunocompromised mice. |
Future Directions
The exploration of this compound opens up a new frontier in vitamin E research. Future studies should focus on:
-
Synthesis and Characterization: The first crucial step is the successful synthesis and full chemical characterization of the compound.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be essential for its development as a therapeutic agent.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is necessary for any potential clinical application.
-
Development of Analogs: The structure of this compound can be further optimized through the synthesis and screening of related analogs to improve potency and selectivity.
Conclusion
While further research and experimental validation are imperative, the rational design of this compound, based on the established biological activities of its constituent moieties, presents a compelling case for its potential as a novel therapeutic agent. Its predicted antioxidant, anti-inflammatory, and anticancer properties warrant its investigation as a next-generation vitamin E derivative with significant promise for the treatment of a range of chronic diseases.
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An In-depth Technical Guide to the Antioxidant Properties of 5-(4-Morpholinylmethyl) delta-Tocopherol
Foreword: Charting a Course for a Novel Antioxidant Candidate
To the researchers, scientists, and drug development professionals who are the vanguard of therapeutic innovation, this guide serves as a comprehensive exploration into the antioxidant potential of a novel compound: 5-(4-Morpholinylmethyl) delta-Tocopherol. As direct literature on this specific molecule is nascent, this document is structured as both a theoretical framework and a practical manual. It synthesizes established knowledge of the delta-tocopherol core and the versatile morpholine moiety to build a predictive model of the compound's antioxidant capabilities. More importantly, it provides the detailed experimental blueprints necessary to rigorously test these hypotheses. This guide is designed to be a catalyst for discovery, offering a logical pathway for the systematic evaluation of this compound as a potential therapeutic agent.
Deconstructing the Molecule: A Synthesis of Potency and Functionality
This compound is a synthetic derivative of delta-tocopherol, a naturally occurring form of Vitamin E.[1][2] The core of the molecule is the chromanol ring, characteristic of all tocopherols, which is the seat of its antioxidant activity.[3] Delta-tocopherol is distinguished from its more famous sibling, alpha-tocopherol, by the substitution pattern on this ring.[1] The key innovation in the subject molecule is the addition of a morpholinylmethyl group at the 5-position of the chromanol ring.
The Delta-Tocopherol Backbone: An Unsung Antioxidant Hero
While alpha-tocopherol is the most abundant form of Vitamin E in tissues, recent research has highlighted the unique and potent antioxidant and anti-inflammatory properties of other tocopherol isomers, including delta-tocopherol.[4][5] The antioxidant mechanism of tocopherols is centered on the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to quench lipid free radicals, thus terminating the chain reaction of lipid peroxidation.[3][6] Some studies suggest that delta-tocopherol may possess superior anti-inflammatory and antioxidant capabilities compared to alpha-tocopherol in certain contexts.[5][7]
The Morpholine Moiety: More Than a Solubilizing Group
The morpholine ring is a common feature in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to a molecule.[8][9] Its inclusion can enhance aqueous solubility, improve metabolic stability, and influence the pharmacokinetic profile of a drug candidate.[10][11] In the context of this compound, the morpholine group is anticipated to:
-
Enhance Bioavailability: By improving solubility, the morpholine group could increase the absorption and distribution of the delta-tocopherol core.
-
Modulate Cellular Interaction: The basic nitrogen in the morpholine ring could influence how the molecule interacts with cell membranes and intracellular targets.
-
Potentially Influence Antioxidant Activity: While the primary antioxidant activity resides in the chromanol ring, the electron-donating or -withdrawing nature of the morpholinylmethyl substituent could subtly modulate the hydrogen-donating ability of the phenolic hydroxyl group.
Below is a conceptual representation of the this compound structure.
Caption: Conceptual structure of this compound.
Proposed Antioxidant Mechanism and Signaling Pathways
The primary antioxidant action of this compound is hypothesized to be a classic free-radical scavenging mechanism, mirroring that of its parent compound, delta-tocopherol.[12] This involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring to a lipid peroxyl radical (LOO•), thereby neutralizing the radical and breaking the chain of lipid peroxidation.[1][3] The resulting tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants such as ascorbic acid.
The potential for non-antioxidant mechanisms, such as the modulation of inflammatory signaling pathways, should also be considered.[13] Tocopherols have been shown to influence the activity of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and to suppress pro-inflammatory signaling cascades involving NF-κB and STAT3/6.[5] The presence of the morpholine group could enhance cellular uptake and lead to more pronounced effects on these pathways compared to unmodified delta-tocopherol.
The following diagram illustrates the proposed primary antioxidant mechanism.
Caption: Proposed free-radical scavenging mechanism.
A Roadmap for Evaluation: Experimental Protocols
A rigorous and multi-faceted approach is required to fully characterize the antioxidant properties of this compound. The following protocols provide a comprehensive framework for both in vitro and in vivo evaluation.
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is recommended to assess the compound's antioxidant potential through different mechanisms.
| Assay | Principle | Key Parameters to Measure |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. | IC50 (concentration for 50% scavenging) |
| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of the compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | ORAC Value (µmol Trolox equivalents/g) |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | FRAP Value (µmol Fe²⁺ equivalents/g) |
This protocol is a self-validating system for assessing the hydrogen-donating ability of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
-
Positive controls: Delta-tocopherol, Alpha-tocopherol, Trolox, Ascorbic Acid
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound and controls: Prepare a stock solution of this compound and the positive controls in methanol. Create a series of dilutions to test a range of concentrations.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compound and controls to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound and determine the IC50 value.
The workflow for this assay is depicted below.
Caption: Workflow for the DPPH radical scavenging assay.
Cell-Based Antioxidant and Anti-inflammatory Assays
Moving beyond simple chemical assays, cell-based models provide a more biologically relevant context for evaluating antioxidant efficacy.
| Assay | Cell Line | Principle | Key Parameters to Measure |
| Cellular Antioxidant Activity (CAA) Assay | Human hepatocarcinoma (HepG2) | Measures the ability of the compound to prevent the oxidation of a fluorescent probe within cells. | CAA value (µmol quercetin equivalents/µmol compound) |
| Lipid Peroxidation Assay (TBARS) | Human macrophages (e.g., THP-1) | Quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation, in response to an oxidative challenge. | MDA levels |
| Anti-inflammatory Assay (NF-κB) | Human macrophages (e.g., THP-1) | Measures the inhibition of NF-κB activation, a key regulator of inflammation, in response to an inflammatory stimulus (e.g., LPS). | NF-κB nuclear translocation, expression of downstream inflammatory genes (e.g., TNF-α, IL-6) |
This protocol assesses the ability of this compound to protect cells from oxidative damage.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation into macrophages
-
This compound
-
Oxidative stress inducer (e.g., hydrogen peroxide or tert-butyl hydroperoxide)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrofluorometer
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophages by treating with PMA.
-
Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce lipid peroxidation by adding an oxidative stress inducer.
-
Cell Lysis and TBARS Reaction: a. Lyse the cells and collect the supernatant. b. Add TCA to precipitate proteins. c. Add TBA to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Measurement: Measure the fluorescence of the MDA-TBA adduct (excitation ~530 nm, emission ~550 nm).
-
Quantification: Quantify MDA levels using a standard curve prepared with a known concentration of MDA.
-
Data Analysis: Compare the MDA levels in treated cells to untreated and vehicle-treated controls.
In Vivo Models of Oxidative Stress
For a definitive assessment of therapeutic potential, in vivo studies are indispensable.
| Model | Species | Principle | Key Parameters to Measure |
| Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity | Rodent (Rat or Mouse) | CCl₄ induces severe oxidative stress and lipid peroxidation in the liver. | Liver function tests (ALT, AST), liver histology, markers of oxidative stress in liver tissue (MDA, glutathione levels, antioxidant enzyme activities). |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Rodent (Rat or Mouse) | LPS induces a systemic inflammatory response characterized by oxidative stress. | Pro-inflammatory cytokine levels in serum (TNF-α, IL-6), markers of oxidative stress in various organs. |
Concluding Remarks and Future Directions
This compound represents a promising, yet uncharted, territory in the landscape of antioxidant research. The strategic combination of a potent delta-tocopherol core with a functionality-enhancing morpholine moiety provides a strong rationale for its investigation as a novel therapeutic agent. The experimental framework outlined in this guide offers a clear and robust path for elucidating its antioxidant and anti-inflammatory properties. The data generated from these studies will be crucial in determining the true potential of this molecule and will undoubtedly pave the way for further preclinical and, potentially, clinical development.
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Preamble: Charting the Scientific Course for a Novel Tocopherol Analog
An In-Depth Technical Guide for the In Vitro Evaluation of 5-(4-Morpholinylmethyl) delta-Tocopherol
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide for the initial in vitro characterization of a novel compound, this compound. As of this writing, specific published data on this molecule is not available. Therefore, this guide is constructed as a forward-looking, hypothesis-driven framework. It outlines a logical, scientifically rigorous progression of experiments designed to elucidate the compound's bioactivity, mechanism of action, and potential therapeutic value.
Our approach is rooted in the known properties of its parent molecule, delta-tocopherol, a naturally occurring form of Vitamin E. Delta-tocopherol is recognized for its antioxidant, anti-inflammatory, and potential anti-cancer activities.[1][2] The addition of a morpholinylmethyl group at the 5-position of the chromanol ring introduces a novel structural motif that could significantly modulate these properties. This modification may enhance solubility, alter cellular uptake, or introduce new pharmacological activities. This guide provides the foundational assays to test these hypotheses.
Part 1: Foundational Characterization and Cytotoxicity Assessment
The initial step in evaluating any novel compound is to determine its basic interaction with biological systems, primarily its potential for inducing cellular toxicity. This data is crucial for establishing a safe and effective concentration range for all subsequent mechanistic studies. In vitro cytotoxicity testing is a cost-effective and predictive method for assessing the toxic potential of new chemical entities.[3][4]
Rationale for Cytotoxicity Profiling
A comprehensive cytotoxicity profile is essential to distinguish between targeted pharmacological effects and general toxicity. By testing the compound across a range of concentrations in both cancerous and non-cancerous cell lines, we can identify a therapeutic window and select appropriate cell models for further investigation.
Experimental Workflow: Cytotoxicity Assessment
Figure 1: Workflow for Cytotoxicity Profiling.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 and MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in cell culture medium to achieve the final desired concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Part 2: Investigation of Antioxidant Properties
Vitamin E and its analogs are renowned for their antioxidant activity, which stems from their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to scavenge free radicals.[5][6] The primary investigation into the bioactivity of this compound should focus on its potential to mitigate oxidative stress.
Rationale for Antioxidant Assays
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases.[7] Evaluating the compound's ability to scavenge free radicals and reduce intracellular ROS is a critical step in understanding its therapeutic potential.
Experimental Workflow: Intracellular ROS Measurement
Figure 2: Workflow for Measuring Intracellular ROS.
Detailed Protocol: Intracellular ROS Scavenging Assay using DCFH-DA
This assay measures the ability of the compound to reduce intracellular ROS levels.[8][9]
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes, known to be responsive to oxidative stress) in a black, clear-bottom 96-well plate and allow them to adhere overnight.[10]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Loading with DCFH-DA: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[9]
-
Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an ROS-inducing agent (e.g., 500 µM H2O2) for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of the compound-treated cells to the control cells (treated with H2O2 only) to determine the percentage of ROS scavenging.
Part 3: Assessment of Anti-Inflammatory Activity
Inflammation is a key pathological process in many diseases. Vitamin E analogs have demonstrated anti-inflammatory properties.[11] A critical set of in vitro experiments will be to determine if this compound can modulate inflammatory pathways.
Rationale for Anti-Inflammatory Assays
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12] Investigating the effect of the compound on NF-κB activation and subsequent cytokine production will provide significant insight into its anti-inflammatory potential.
Proposed Signaling Pathway for Investigation
Figure 3: Simplified NF-κB Signaling Pathway.
Detailed Protocol: NF-κB (p65) Activation Assay
This assay quantifies the active, DNA-binding form of the p65 subunit of NF-κB in nuclear extracts.[12][13]
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit.
-
NF-κB p65 DNA Binding Assay: Use a commercial ELISA-based NF-κB p65 transcription factor assay kit.[12]
-
Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate to allow NF-κB to bind to the DNA.
-
Wash away unbound proteins.
-
Add a primary antibody specific to the p65 subunit of NF-κB.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a developing solution and measure the absorbance.
-
-
Data Analysis: Quantify the amount of active p65 in the nucleus by comparing the absorbance of treated samples to that of the LPS-stimulated control.
Detailed Protocol: Measurement of Pro-Inflammatory Cytokines
This protocol measures the secretion of key pro-inflammatory cytokines into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 12-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISAs for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance and determine the cytokine concentration from the standard curve.
-
-
Data Analysis: Compare the cytokine concentrations in the supernatants of treated cells to those of the LPS-stimulated control.
Part 4: Data Synthesis and Future Directions
The culmination of these in vitro studies will provide a robust initial characterization of this compound.
Data Summary Table
| Assay | Cell Line(s) | Key Parameter(s) | Expected Outcome for Bioactive Compound |
| Cytotoxicity | MDA-MB-231, MCF-10A | IC50 (µM) | Higher IC50 in non-cancerous cells |
| Antioxidant | HaCaT | % Reduction in ROS | Dose-dependent decrease in fluorescence |
| Anti-inflammatory | RAW 264.7 | % Inhibition of NF-κB p65 | Dose-dependent decrease in active p65 |
| Anti-inflammatory | RAW 264.7 | Cytokine Concentration (pg/mL) | Dose-dependent decrease in TNF-α and IL-6 |
Concluding Remarks and Next Steps
This guide outlines a foundational suite of in vitro assays to systematically evaluate the bioactivity of the novel compound this compound. The results from these studies will be pivotal in determining its potential as a therapeutic agent. Positive outcomes, such as potent antioxidant and anti-inflammatory activity with low cytotoxicity, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D cell cultures, co-culture systems) and subsequent in vivo studies. This structured, hypothesis-driven approach ensures a thorough and scientifically sound initial investigation, paving the way for future drug development efforts.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(4-Morpholinylmethyl) delta-Tocopherol
Foreword: Bridging Tocopherol Chemistry with Novel Bioactivity
For decades, the vitamin E family of tocopherols has been primarily recognized for its antioxidant properties. However, emerging research has unveiled a more complex and nuanced role for these lipophilic compounds, particularly in the realm of oncology. Delta-tocopherol, specifically, has demonstrated notable anti-cancer activities, including the induction of apoptosis and inhibition of tumor growth, surpassing in some cases the efficacy of the more commonly studied alpha-tocopherol.[1] This guide focuses on a novel derivative, "5-(4-Morpholinylmethyl) delta-Tocopherol," a compound designed to merge the established pro-apoptotic potential of the delta-tocopherol scaffold with the pharmacologically advantageous morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance solubility, metabolic stability, and bioactivity.[2][3]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the preliminary cytotoxic evaluation of this promising compound. It is not a rigid protocol but a strategic framework, grounded in established methodologies and scientific rationale, to thoroughly characterize the cytotoxic potential of this compound and to lay the groundwork for mechanistic investigations.
Rationale and Strategic Overview of the Screening Cascade
The preliminary assessment of a novel compound's cytotoxicity is a critical first step in the drug discovery pipeline. The objective is to move beyond a simple "toxic or not" determination to a more sophisticated understanding of the compound's cellular effects. Our proposed screening cascade is designed to be a self-validating system, employing orthogonal assays to build a comprehensive and trustworthy dataset.
The core logic is to first establish a dose-dependent effect on cell viability, then to differentiate between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects, and finally to elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
Experimental Workflow Diagram
Caption: A four-phase workflow for the cytotoxic evaluation of the compound.
The Investigational Compound: this compound
Structural Hypothesis
The compound , this compound, is a synthetic derivative of delta-tocopherol. Delta-tocopherol itself has a single methyl group on its chromanol ring at the 8-position.[4] The key modification is the addition of a morpholinylmethyl group at the 5-position of the chromanol ring. This is hypothesized to be achievable via a Mannich reaction, a classic method for the aminomethylation of phenols.[5][6][7]
Synthesis Outline (Proposed)
A plausible synthetic route involves the reaction of delta-tocopherol with formaldehyde and morpholine. This electrophilic aromatic substitution would target the nucleophilic positions on the chromanol ring.
Phase 1: Cell Viability and Dose-Response Determination (MTT Assay)
The initial step is to quantify the compound's effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell number.[8] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The results should be expressed as a percentage of cell viability relative to the vehicle control. This data is then used to generate dose-response curves and calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| PC-3 (Prostate) | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 10.5 | |
| MCF-7 (Breast) | 24 | 60.1 |
| 48 | 35.7 | |
| 72 | 18.9 | |
| A549 (Lung) | 24 | >100 |
| 48 | 75.3 | |
| 72 | 42.1 |
Phase 2: Confirmation of Cytotoxicity (LDH Assay)
The MTT assay reflects metabolic activity, which could be reduced due to cytostatic effects rather than cell death. Therefore, it's crucial to confirm cytotoxicity with an assay that directly measures cell membrane integrity. The Lactate Dehydrogenase (LDH) assay is ideal for this purpose. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[4]
Detailed Protocol: LDH Assay
-
Cell Culture and Treatment: Plate and treat cells as described for the MTT assay, using concentrations around the determined IC50 values.
-
Supernatant Collection: After the incubation period, centrifuge the plates at 400 x g for 5 minutes.[10] Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, which contains a tetrazolium salt, to each well of the new plate.[4]
-
Incubation and Absorbance Reading: Incubate at room temperature for 30 minutes, protected from light.[4] Add a stop solution and measure the absorbance at 490 nm.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Data Presentation and Interpretation
Calculate the percentage of cytotoxicity based on the amount of LDH released relative to the maximum release control. A significant increase in LDH release at concentrations that reduce viability in the MTT assay confirms a cytotoxic mechanism.
Table 2: Hypothetical LDH Release in PC-3 Cells at 48h
| Treatment | Concentration (µM) | % Cytotoxicity (LDH Release) |
| Vehicle Control | - | 5.2 ± 1.1 |
| Compound | 10 | 25.6 ± 3.4 |
| 25 (≈IC50) | 52.1 ± 4.5 | |
| 50 | 85.3 ± 5.2 | |
| Lysis Control | - | 100 |
Phase 3: Elucidating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Apoptosis is a programmed and controlled process, often a desirable outcome for anti-cancer agents, while necrosis is an uncontrolled form of cell death that can lead to inflammation.
Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[12][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membranes of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[12]
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for the optimal time determined previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the cells by flow cytometry within one hour.
Phase 4: Initial Mechanistic Probing
Based on the known anticancer activities of tocopherol derivatives and the common signaling pathways dysregulated in cancer, we can hypothesize potential mechanisms of action for this compound. The PI3K/Akt and NF-κB pathways are central regulators of cell survival, proliferation, and apoptosis, and are often constitutively active in cancer cells.[2][15][16][17][18][19][20]
Hypothesized Signaling Pathway Inhibition
We hypothesize that this compound may induce apoptosis by inhibiting pro-survival signaling through the PI3K/Akt and/or NF-κB pathways, leading to the activation of the caspase cascade.
Hypothesized Mechanism of Action Diagram
Caption: Hypothesized inhibition of PI3K/Akt and NF-κB pathways by the compound.
Caspase Activation
Caspases are a family of proteases that are central to the execution of apoptosis.[21][22] The activation of initiator caspases (e.g., Caspase-9) triggers a cascade that activates executioner caspases (e.g., Caspase-3), which then cleave cellular substrates, leading to the morphological changes of apoptosis.[23][24][25] A simple colorimetric or fluorometric assay can be used to measure the activity of key executioner caspases like Caspase-3/7 in cell lysates after treatment with the compound.
Conclusion and Future Directions
This technical guide outlines a comprehensive and logically structured approach for the preliminary cytotoxic screening of this compound. By employing a cascade of assays that move from broad viability to specific mechanisms of cell death, researchers can build a robust and reliable profile of the compound's anti-cancer potential. Positive and compelling data from this screening funnel would provide a strong rationale for advancing the compound to more complex in vitro and in vivo models, including further elucidation of its molecular targets within the PI3K/Akt and NF-κB signaling pathways.
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An In-depth Technical Guide to the Predicted Solubility and Stability of 5-(4-Morpholinylmethyl) delta-Tocopherol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Tocopherol Derivative
Vitamin E, a class of lipid-soluble antioxidants, is comprised of four tocopherols and four tocotrienols, with delta-tocopherol being a naturally occurring and potent form.[1] Its lipophilic nature, a consequence of the long phytyl tail and chromanol ring, dictates its excellent solubility in nonpolar solvents and practical insolubility in aqueous media. The chemical modification of tocopherols is a strategy employed to enhance their physicochemical properties, such as water solubility, and to modulate their biological activity.[2][3] This guide focuses on a specific, synthetically derived molecule: 5-(4-Morpholinylmethyl) delta-Tocopherol.
This derivative is a Mannich base of delta-tocopherol, incorporating a morpholinylmethyl substituent at the 5-position of the chromanol ring. Such a modification is anticipated to significantly alter the parent molecule's characteristics. This document provides a predictive analysis of the solubility and stability of this compound, drawing upon the known properties of delta-tocopherol and the established physicochemical effects of morpholinomethyl substitution on phenolic compounds. Given the absence of direct empirical data for this specific molecule in the public domain, this guide serves as a foundational resource for researchers, offering theoretical insights and proposing experimental frameworks for its characterization.
Chemical Structure and Its Implications
The structure of this compound is pivotal to understanding its predicted properties. It combines the hydrophobic backbone of delta-tocopherol with a polar, basic morpholinylmethyl group.
Caption: Predicted structure of this compound.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its polarity and capacity for intermolecular interactions with the solvent.
Aqueous Solubility
Delta-tocopherol is classified as practically insoluble in water. The introduction of the morpholinylmethyl group is expected to substantially increase its aqueous solubility, particularly at acidic pH. The morpholino moiety contains a tertiary amine, which can be protonated in acidic conditions to form a cationic ammonium salt. This salt form would dramatically enhance water solubility.[4]
Predicted pH-Dependent Aqueous Solubility:
-
Acidic pH (e.g., pH < 6): The tertiary amine of the morpholino group will be protonated, forming a positively charged species. This ionic character is predicted to lead to a significant increase in aqueous solubility compared to the parent delta-tocopherol.
-
Neutral to Alkaline pH (e.g., pH > 7): The morpholino group will be in its neutral, free base form. While the morpholine ring itself introduces polarity, the overall molecule will remain predominantly lipophilic due to the large tocopherol backbone. Therefore, in neutral to alkaline aqueous media, the solubility is expected to be low, though likely higher than that of unmodified delta-tocopherol.
Solubility in Organic Solvents
Tocopherols are generally miscible with ethers, acetone, chloroform, and vegetable oils. The addition of the polar morpholinylmethyl group may slightly reduce its solubility in highly nonpolar solvents like hexane, but it is expected to remain well-soluble in a broad range of organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderate to High | The morpholino group can engage in hydrogen bonding with solvents like ethanol and methanol. |
| Polar Aprotic | High | Solvents like DMSO and DMF should readily solvate the molecule. |
| Nonpolar | Moderate to Low | Solubility in solvents like hexane may be reduced compared to delta-tocopherol due to the introduced polarity. |
| Chlorinated | High | Expected to be readily soluble in solvents like chloroform and dichloromethane. |
Predicted Stability Profile
The stability of this compound will be influenced by factors that affect both the tocopherol core and the morpholinylmethyl substituent.
Oxidative Stability
The primary function of tocopherols is as antioxidants, a role conferred by the hydroxyl group on the chromanol ring which can donate a hydrogen atom to neutralize free radicals.[1] The introduction of an aminomethyl group at the 5-position, which is ortho to the hydroxyl group, may influence this antioxidant activity. While some Mannich bases of phenolic compounds have shown potent antioxidant properties[5], the presence of the electron-donating aminomethyl group could potentially alter the redox potential of the phenolic hydroxyl group.
Potential Degradation Pathways:
-
Oxidation of the Chromanol Ring: Like other tocopherols, the molecule will be susceptible to oxidation, especially in the presence of oxygen, light, and heat. This can lead to the formation of tocopheryl quinones and other oxidation products.
-
Oxidation of the Amine: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides. The stability of the morpholine ring itself is generally high.
pH Stability
Tocopherols are known to be unstable under alkaline conditions. This instability is likely to be retained in the 5-(4-Morpholinylmethyl) derivative. In strongly acidic conditions, while solubility is enhanced, the potential for acid-catalyzed degradation should be considered, although specific pathways are not immediately evident from the available literature.
Thermal and Photostability
As with the parent tocopherol, exposure to heat and UV light is expected to accelerate degradation. Solutions of the compound should be protected from light and stored at cool temperatures.
Proposed Experimental Protocols for Characterization
The following are proposed methodologies for the empirical determination of the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method (OECD Guideline 105)
This standard method is used to determine the water solubility of a compound.
Workflow:
Caption: Workflow for pH-dependent aqueous solubility determination.
Detailed Steps:
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., 2, 4, 7, 9, 11).
-
Add an excess amount of this compound to each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment: Forced Degradation Studies (ICH Q1A(R2))
Forced degradation studies are essential to identify potential degradation products and pathways.
Workflow:
Caption: Workflow for forced degradation stability studies.
Detailed Steps:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% hydrogen peroxide at room temperature.
-
Thermal: Store solutions at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic: Expose solutions to controlled light conditions as per ICH Q1B guidelines.
-
-
At specified time points, withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Characterize any significant degradation products using techniques like LC-MS to elucidate their structures.
Conclusion
The introduction of a 5-(4-Morpholinylmethyl) group to the delta-tocopherol scaffold represents a significant chemical modification that is predicted to substantially alter its physicochemical properties. The most notable predicted change is a significant increase in aqueous solubility under acidic conditions, a direct consequence of the basicity of the morpholino tertiary amine. The inherent antioxidant activity of the tocopherol core is expected to be retained, though potentially modulated by the electronic effects of the aminomethyl substituent. The stability profile will likely mirror that of other tocopherols in its susceptibility to oxidative, thermal, and photolytic degradation, with an added consideration for the reactivity of the tertiary amine.
The predictive nature of this guide underscores the necessity for empirical validation. The proposed experimental protocols provide a clear roadmap for researchers to systematically characterize the solubility and stability of this compound, thereby enabling its potential development in pharmaceutical and other scientific applications.
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Investigating the Structure-Activity Relationship of Morpholino-Tocopherols: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the structure-activity relationship (SAR) of a novel class of compounds: morpholino-tocopherols. By combining the well-established biological activities of tocopherols with the unique physicochemical properties of the morpholine moiety, these hybrid molecules represent a promising, yet underexplored, area for therapeutic innovation. This document outlines a prospective analysis, grounded in established chemical and biological principles, to guide researchers in the synthesis, characterization, and evaluation of morpholino-tocopherols. We will delve into the causal relationships between structural modifications and predicted biological outcomes, provide detailed, self-validating experimental protocols, and present a clear roadmap for elucidating their potential as antioxidant, neuroprotective, and anticancer agents.
Introduction: The Rationale for Morpholino-Tocopherol Conjugates
Vitamin E, a family of eight naturally occurring lipophilic compounds (four tocopherols and four tocotrienols), is renowned for its potent antioxidant properties.[1][2] The characteristic chromanol ring is the active center, capable of donating a hydrogen atom to scavenge lipid peroxyl radicals, thereby terminating the chain reactions of lipid peroxidation.[3] This fundamental mechanism underpins the observed neuroprotective and anticancer activities of tocopherols and their derivatives.[4][5] However, the therapeutic application of natural tocopherols can be limited by factors such as bioavailability and metabolic instability.[6]
The morpholine heterocycle, with its integrated ether and amine functionalities, is a privileged scaffold in medicinal chemistry.[7] Its incorporation into drug candidates often imparts favorable properties such as increased water solubility, metabolic stability, and the ability to form hydrogen bonds, which can enhance target binding and pharmacokinetic profiles.
The conjugation of a morpholino group to a tocopherol scaffold presents a compelling strategy for the development of novel therapeutic agents. It is hypothesized that the addition of the morpholino moiety could:
-
Modulate Lipophilicity: Fine-tune the overall lipophilicity of the tocopherol molecule, potentially influencing its membrane permeability and subcellular localization.
-
Enhance Biological Activity: Introduce new interactions with biological targets, potentially leading to enhanced or novel mechanisms of action beyond radical scavenging.
-
Improve Pharmacokinetic Properties: Increase metabolic stability and oral bioavailability compared to the parent tocopherol.
This guide will provide a systematic approach to exploring these hypotheses through a detailed examination of the SAR of morpholino-tocopherols.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of a morpholino-tocopherol will be dictated by the interplay of three key structural components: the tocopherol core, the morpholino substituent, and the nature of the linker connecting them.
The Tocopherol Core: The Engine of Activity
The tocopherol core is the primary determinant of the intrinsic antioxidant activity. The following structural features are critical:
-
The Chromanol Ring: The phenolic hydroxyl group at the 6-position is essential for radical scavenging. Esterification of this group, as seen in α-tocopheryl acetate, abrogates this activity until hydrolyzed in vivo.[4]
-
Methyl Group Substitution: The number and position of methyl groups on the chromanol ring influence the antioxidant potency. α-tocopherol, with three methyl groups, generally exhibits the highest in vivo activity.[8]
-
The Phytyl Tail: This lipophilic side chain is crucial for the molecule's insertion into biological membranes.[3] Modifications to the length and saturation of this tail can impact membrane affinity and overall efficacy.
The Morpholino Moiety: The Modulator of Function
The introduction of a morpholino ring is expected to significantly influence the molecule's properties. Key considerations for SAR studies include:
-
Point of Attachment: The morpholino group can be attached at various positions on the tocopherol scaffold. Attachment to the chromanol ring will likely have the most profound impact on the electronic properties of the phenolic hydroxyl group and, consequently, its antioxidant activity.
-
Substitution on the Morpholine Ring: The morpholine ring itself can be substituted to further modulate steric and electronic properties.
-
Conformational Effects: The orientation of the morpholino group relative to the chromanol ring could influence interactions with target proteins or enzymes.
The Linker: Bridging Structure and Function
The linker connecting the tocopherol core and the morpholino moiety is a critical and highly tunable element. The choice of linker will dictate the distance and relative orientation of the two key pharmacophores and influence properties such as stability and solubility.
General Structure of a Morpholino-Tocopherol
Caption: General scaffold of a morpholino-tocopherol.
Proposed Synthetic Strategies
While no direct synthesis of a morpholino-tocopherol has been reported, a plausible synthetic route can be devised based on established chemical transformations of tocopherols and morpholines. A key intermediate for this strategy is α-tocopheramine.
Synthesis of the α-Tocopheramine Intermediate
The synthesis of α-tocopheramine provides a crucial handle for the subsequent attachment of the morpholino group.
Workflow for α-Tocopheramine Synthesis
Caption: Proposed synthesis of the α-tocopheramine intermediate.
Conjugation of Morpholine to α-Tocopheramine
With α-tocopheramine in hand, the morpholino moiety can be introduced via several established methods for amine alkylation or acylation.
Proposed Protocol for Morpholino-Tocopherol Synthesis:
-
Activation of Morpholine: Convert morpholine to a more reactive electrophile. For example, reaction with a dihaloalkane (e.g., 1-bromo-2-chloroethane) can generate an N-(2-chloroethyl)morpholine.
-
Coupling Reaction: React the activated morpholine derivative with α-tocopheramine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an appropriate aprotic solvent (e.g., dimethylformamide).
-
Purification: Purify the resulting morpholino-tocopherol conjugate using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Evaluation of Biological Activity: A Self-Validating Approach
A tiered approach to biological evaluation will enable a systematic and efficient assessment of the SAR of newly synthesized morpholino-tocopherols.
Tier 1: In Vitro Antioxidant Activity
The primary assessment should focus on the intrinsic antioxidant capacity of the compounds. A panel of assays targeting different mechanisms of antioxidant action is recommended.
| Assay | Principle | Key Insights |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9] | Provides a rapid assessment of radical scavenging activity. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation.[10] | Applicable to both hydrophilic and lipophilic compounds. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] | Assesses the reducing power of the compound. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.[11] | Provides a more biologically relevant measure of antioxidant activity. |
Tier 2: Cellular Assays for Neuroprotection and Anticancer Activity
Promising candidates from Tier 1 should be advanced to cell-based assays to evaluate their potential therapeutic effects.
Workflow for Biological Evaluation
Caption: Tiered workflow for the biological evaluation of morpholino-tocopherols.
Neuroprotection Assays:
-
Glutamate-Induced Excitotoxicity Model: Utilize neuronal cell lines (e.g., HT22) and expose them to high concentrations of glutamate to induce oxidative stress and cell death.[12] Assess the ability of morpholino-tocopherols to protect against this insult.
-
Cell Viability Assays: Employ assays such as the resazurin-based assay to quantify cell viability.[12]
-
Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[11]
Anticancer Assays:
-
Cell Proliferation Assays: Use assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of the compounds on the proliferation of various cancer cell lines (e.g., breast, prostate, lung).[13]
-
Apoptosis Assays: Investigate the induction of apoptosis using techniques such as Annexin V/propidium iodide staining and analysis by flow cytometry.
-
Cell Cycle Analysis: Determine the effect of the compounds on cell cycle progression using flow cytometry.
Tier 3: Lead Optimization and In Vivo Studies
Compounds that demonstrate significant activity in Tier 2 assays should be subjected to further optimization and in vivo evaluation. This includes:
-
ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity of the lead compounds.
-
In Vivo Efficacy Studies: Evaluate the therapeutic efficacy of the lead compounds in relevant animal models of neurodegenerative diseases or cancer.
Conclusion and Future Directions
The exploration of morpholino-tocopherols represents a novel and exciting frontier in drug discovery. By systematically investigating the structure-activity relationships of these hybrid molecules, researchers can unlock their therapeutic potential. The methodologies and strategies outlined in this guide provide a robust framework for this endeavor. Future work should focus on the synthesis and evaluation of a diverse library of morpholino-tocopherols to fully elucidate their SAR and identify lead candidates for further development. The insights gained from these studies will not only advance our understanding of the biological activities of tocopherol derivatives but also pave the way for the development of new and effective treatments for a range of human diseases.
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Methodological & Application
Application Notes and Protocols for 5-(4-Morpholinylmethyl) delta-Tocopherol
Introduction: A Rational Approach to Enhancing the Therapeutic Potential of Delta-Tocopherol
Vitamin E comprises a family of eight structurally related compounds, the tocopherols and tocotrienols, each with four isoforms (alpha, beta, gamma, and delta).[1][2] While alpha-tocopherol is the most abundant form in the body, research has increasingly highlighted the potent anticancer properties of other isoforms, particularly delta-tocopherol.[3][4][5] Studies have demonstrated that delta-tocopherol can inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.[3][4][6] The proposed mechanisms for these effects include the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3]
Despite its promise, the therapeutic application of delta-tocopherol can be limited by its lipophilic nature, which can affect its solubility and bioavailability. To address this, medicinal chemists often modify natural compounds to enhance their drug-like properties. The synthesis of 5-(4-Morpholinylmethyl) delta-Tocopherol represents a strategic approach to potentially improve the therapeutic index of delta-tocopherol. The incorporation of a morpholine moiety is a well-established strategy in drug discovery to improve pharmacokinetic properties.[7][8] The morpholine ring can increase water solubility and modulate the lipophilic-hydrophilic balance of a molecule, which may lead to improved absorption and distribution.[7][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound. The following protocols are designed to be a self-validating system, offering a robust framework for assessing the compound's anticancer potential.
I. Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible results. Due to the lipophilic nature of the parent tocopherol molecule, the derivative may also exhibit limited aqueous solubility, although the morpholine group is expected to improve this.
Table 1: Stock Solution Preparation
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | A versatile solvent for a wide range of organic compounds. |
| Stock Concentration | 10-50 mM | A concentrated stock allows for minimal solvent addition to cell cultures. |
| Storage | -20°C or -80°C in small aliquots | Minimizes freeze-thaw cycles that can degrade the compound. |
| Working Dilutions | Prepare fresh in cell culture medium | Ensures accurate final concentrations and minimizes precipitation. |
Protocol 1: Preparation of Stock and Working Solutions
-
Reconstitution: Dissolve the lyophilized this compound in sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Aliquotting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working dilutions by serially diluting the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure thorough mixing. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
II. Cell Culture and Treatment
The choice of cell line is crucial for investigating the anticancer activity of a novel compound. Based on the known effects of delta-tocopherol, prostate (e.g., LNCaP, PC-3) and lung (e.g., H1299) cancer cell lines are recommended starting points.[3][4][5]
Protocol 2: General Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line in a multi-well plate (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that allows for logarithmic growth during the treatment period.
-
Adherence: Allow the cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control. Typical starting concentrations for tocopherol derivatives range from 1 to 100 µM.[10] A dose-response experiment is recommended to determine the optimal concentration range.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The incubation time will depend on the specific assay being performed.
III. Assessment of Cellular Viability
Determining the effect of the compound on cell viability is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow Protocol 2 for seeding and treating cells in a 96-well plate.
-
MTT Addition: After the desired incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Table 2: Example Data Representation for MTT Assay
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 25 | 62 ± 5.5 |
| 50 | 41 ± 4.9 |
| 100 | 25 ± 3.7 |
IV. Evaluation of Apoptosis
Given that delta-tocopherol induces apoptosis in cancer cells, it is crucial to investigate whether this compound shares this mechanism.[3][6] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[13][14][15]
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Follow Protocol 2 for seeding and treating cells in 6-well plates.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating the in vitro anticancer effects.
V. Investigation of Molecular Mechanism: PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key mechanism for many anticancer agents.[17][18] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt.
Protocol 5: Western Blot Analysis of the PI3K/Akt Pathway
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
VI. Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following controls and validation steps are essential:
-
Vehicle Control: In all experiments, a vehicle control (DMSO in culture medium) must be included at the same final concentration as in the highest dose of the test compound.
-
Positive Control: When appropriate, include a known anticancer drug as a positive control to validate the assay system.
-
Dose-Response and Time-Course Studies: Conduct experiments over a range of concentrations and time points to establish a clear dose-dependent and time-dependent effect.
-
Biological Replicates: Perform each experiment with a minimum of three biological replicates to ensure the reproducibility of the findings.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
By adhering to these detailed protocols and incorporating the recommended controls, researchers can generate robust and reliable data to elucidate the anticancer potential of this compound.
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- 6. mdpi.com [mdpi.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Evaluation of 5-(4-Morpholinylmethyl) delta-Tocopherol
Abstract
This document provides a comprehensive framework for the in vivo experimental design and evaluation of 5-(4-Morpholinylmethyl) delta-Tocopherol, a novel synthetic derivative of delta-tocopherol. Delta-tocopherol, a natural isoform of Vitamin E, has demonstrated significant potential as a neuroprotective and anti-tumorigenic agent, largely attributed to its potent antioxidant and anti-inflammatory properties.[1][2] The addition of a morpholinylmethyl moiety is hypothesized to enhance the compound's solubility, bioavailability, and potentially its cellular uptake, thereby augmenting its therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a phased preclinical assessment, including pharmacokinetics, toxicology, and a proof-of-concept efficacy study in a relevant disease model. The methodologies are grounded in established regulatory guidelines to ensure data integrity and translatability.
Introduction: Scientific Rationale and Strategic Overview
Vitamin E is a family of eight lipid-soluble compounds, divided into tocopherols and tocotrienols, each with four isomers (alpha, beta, gamma, delta).[3] While alpha-tocopherol is the most abundant form, other isomers possess unique and potent biological activities.[4] Delta-tocopherol (δ-T), in particular, has shown superior activity in inhibiting lung tumorigenesis in vivo by trapping reactive oxygen and nitrogen species and inducing apoptosis.[1] Furthermore, the neuroprotective roles of tocopherols and tocotrienols are well-documented, acting as powerful chain-breaking antioxidants that protect cell membranes from lipid peroxidation.[2]
The novel compound, this compound, represents a rational chemical modification of the delta-tocopherol scaffold. The aminomethylation process introduces a polar morpholine group, which can fundamentally alter the physicochemical properties of the parent molecule.[5] This modification may overcome the bioavailability limitations often associated with lipid-soluble vitamins, potentially leading to improved plasma and tissue concentrations.[6][7]
The primary objective of the in vivo experimental plan outlined herein is to systematically characterize the Absorption, Distribution, Metabolism, and Excretion (ADME), safety profile, and therapeutic potential of this new chemical entity (NCE). Our strategic approach is phased, beginning with foundational pharmacokinetic and safety studies before proceeding to a hypothesis-driven efficacy evaluation in a neurodegenerative disease model. This ensures a data-driven progression and resource optimization, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Phased In Vivo Development Strategy
A logical, stepwise progression is critical for the preclinical evaluation of any NCE. The overall workflow is designed to first establish drug-like properties and safety (Phase I & II) before committing to more complex and resource-intensive efficacy models (Phase III).
Caption: Overall In Vivo Experimental Workflow.
Protocol I: Pharmacokinetic (PK) and Bioavailability Assessment
Causality: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics). This study is essential to determine the compound's exposure profile, half-life, and oral bioavailability, which are critical for designing subsequent toxicology and efficacy dosing regimens.[8] We will use both intravenous (IV) and oral (PO) administration to calculate absolute bioavailability.
Step-by-Step Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old. Rats are a standard species for initial PK studies due to their size and well-characterized physiology.
-
Acclimatization: Animals should be acclimatized for at least 5 days prior to the study under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[9][10]
-
Formulation:
-
IV Formulation: Solubilize this compound in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 40% PEG300, 55% Saline). The final concentration should allow for a low-volume injection (e.g., 1-2 mL/kg).
-
PO Formulation: Suspend the compound in a common oral gavage vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
-
Dosing:
-
Fast animals overnight (water ad libitum) prior to dosing.
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). The higher oral dose anticipates incomplete bioavailability.
-
-
Blood Sampling:
-
Collect sparse samples from each rat to minimize stress and blood loss. For example, collect ~100 µL of blood from the saphenous vein into EDTA-coated tubes at pre-dose (0) and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood immediately by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
-
The method should include a suitable internal standard.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data.[11]
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t½ | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Protocol II: Toxicology and Safety Assessment
Causality: The primary mandate of preclinical development is to ensure patient safety. Toxicology studies are required by regulatory agencies like the FDA to identify potential adverse effects and establish a safe dose for first-in-human studies.[12][13] We will follow a tiered approach, starting with an acute dose-range-finding study to determine the maximum tolerated dose (MTD), followed by a sub-chronic study to assess toxicity upon repeated administration.
A. Acute Oral Toxicity Study (Dose-Range Finding)
This protocol is based on the OECD 425 Guideline (Up-and-Down Procedure), which minimizes animal use while providing sufficient data for GHS classification and MTD determination.[9]
-
Animal Model: Female Swiss Webster mice (or Wistar rats), 8-10 weeks old. Testing is typically initiated in females as they are often slightly more sensitive.
-
Procedure:
-
Acclimatize animals as described previously.
-
Dose a single animal with a starting dose (e.g., 300 mg/kg, based on PK data and in vitro cytotoxicity if available).
-
Observe the animal closely for 48 hours for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, and behavior).
-
Decision Logic:
-
If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Continue this process sequentially until the MTD is identified or the limit dose (e.g., 2000 mg/kg) is reached without mortality.
-
Observe all animals for a total of 14 days. Record body weights on Days 0, 7, and 14.
-
Perform a gross necropsy on all animals at the end of the study.
-
B. 28-Day Repeated Dose Sub-chronic Oral Toxicity Study
This study, based on OECD Guideline 407, assesses the cumulative effects of the compound.
-
Animal Model: Sprague-Dawley rats (10/sex/group).
-
Study Design:
-
Group 1: Vehicle Control (e.g., 0.5% CMC).
-
Group 2: Low Dose (e.g., 1/10th of the estimated MTD).
-
Group 3: Mid Dose (e.g., 1/3rd of the estimated MTD).
-
Group 4: High Dose (e.g., the MTD or highest feasible dose).
-
-
Procedure:
-
Administer the compound or vehicle daily via oral gavage for 28 consecutive days.
-
Conduct daily clinical observations and weekly detailed examinations.
-
Measure body weight twice weekly and food/water consumption weekly.
-
At the end of the treatment period (Day 29), collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy, record organ weights, and preserve tissues in 10% neutral buffered formalin for histopathological examination.
-
Table 2: Key Toxicological Endpoints
| Category | Endpoints |
| In-life Observations | Mortality, clinical signs of toxicity, body weight changes, food/water consumption, functional observational battery (FOB). |
| Clinical Pathology | Hematology: RBC, WBC count, hemoglobin, hematocrit, platelet count. Clinical Chemistry: ALT, AST, ALP, BUN, creatinine, glucose, total protein, albumin, electrolytes. |
| Terminal Assessments | Gross necropsy findings, absolute and relative organ weights (liver, kidneys, spleen, brain, heart, etc.), histopathology of major organs and tissues. |
Protocol III: Proof-of-Concept Efficacy in a Neuroprotection Model
Causality: Based on the known neuroprotective properties of Vitamin E, we hypothesize that this compound will mitigate neurodegeneration by reducing oxidative stress and neuroinflammation.[2][14] To test this, we will use a transgenic mouse model of Alzheimer's Disease (AD), which recapitulates key pathological features of the human disease, such as amyloid plaque formation.[15][16]
Hypothesized Mechanism of Action
We propose that the compound exerts its neuroprotective effects through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical regulator of cellular defense against oxidative stress.[17]
Sources
- 1. δ-Tocopherol Is More Active than α- or γ-Tocopherol in Inhibiting Lung Tumorigenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0735033A1 - Aminomethylation of tocopherols - Google Patents [patents.google.com]
- 6. Plasma and tissue concentrations of α-tocopherol and δ-tocopherol following high dose dietary supplementation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 12. Step 2: Preclinical Research | FDA [fda.gov]
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- 16. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 17. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-(4-Morpholinylmethyl) delta-Tocopherol in Pharmaceutical Formulations
Introduction
5-(4-Morpholinylmethyl) delta-Tocopherol is a synthetic derivative of delta-tocopherol, a naturally occurring form of Vitamin E. The introduction of the morpholinylmethyl group at the C5 position of the chromanol ring is intended to modify the molecule's physicochemical properties, potentially enhancing its solubility, stability, or biological activity. As with any novel pharmaceutical compound, robust and reliable analytical methods are paramount for its quantification in both bulk drug substance and finished pharmaceutical products. This ensures accurate dosage, monitors stability, and guarantees the overall quality and safety of the final product.
This application note provides a comprehensive guide to the development and validation of analytical methodologies for the precise quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine quality control and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications requiring higher sensitivity and selectivity. The protocols detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Physicochemical Properties and Analytical Considerations
Understanding the structure of this compound is crucial for method development. The molecule retains the core tocopherol structure, which is susceptible to oxidation.[5] Therefore, all sample preparation and analysis steps should be designed to minimize degradation, for instance, by working under subdued light and using antioxidants where appropriate. The addition of the morpholino group introduces a basic nitrogen atom, which can influence the compound's chromatographic behavior and its ionization in mass spectrometry.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control of drug substance and formulated products, a validated HPLC-UV method offers a balance of accuracy, precision, and cost-effectiveness.
Method Rationale
Reversed-phase HPLC is the most widely used technique for the analysis of tocopherols and their derivatives.[5] It separates compounds based on their hydrophobicity. Given the lipophilic nature of the tocopherol backbone, a C18 stationary phase is a logical starting point. The morpholino group adds a polar characteristic, which will affect its retention time compared to the parent delta-tocopherol. UV detection is suitable as the chromanol ring of tocopherols exhibits UV absorbance.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for the quantification of this compound.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard Preparation:
-
Prepare a stock solution of the reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Formulated Product (e.g., tablets, capsules): Grind tablets to a fine powder. Disperse the powder in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of the active ingredient, centrifuge to remove excipients, and dilute the supernatant to a concentration within the calibration range.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 295 nm |
| Run Time | 10 minutes |
5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[1]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte are expected in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Method Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. The morpholino group on this compound contains a nitrogen atom that can be readily protonated, making it suitable for positive mode electrospray ionization (ESI+). A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[6][7][8]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for bioanalysis of this compound.
Detailed Protocol: LC-MS/MS Method
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-5-(4-Morpholinylmethyl) delta-Tocopherol)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
2. Standard and QC Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Spike the control biological matrix with the analyte stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution (e.g., 5% to 95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-(4-Morpholinylmethyl) delta-T | [M+H]⁺ | Fragment 1 |
| D4-5-(4-Morpholinylmethyl) delta-T | [M+H]⁺ | Fragment 1 |
Note: The exact m/z values for precursor and product ions must be determined experimentally by infusing the standard compounds into the mass spectrometer.
Conclusion
The analytical methods presented in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being well-suited for routine quality control and LC-MS/MS offering the necessary sensitivity and selectivity for bioanalytical studies. Adherence to the principles of method validation outlined by the ICH is essential to ensure the generation of high-quality, reproducible, and defensible data in a regulated environment.
References
- Rupérez, F. J., Martín, D., Herrera, E., & Barbas, C. (2003). Chromatographic analysis of α-tocopherol and related compounds in various matrices.
- MDPI. (2023). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Molecules, 28(15), 5789.
- AOCS. (n.d.). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society.
- MDPI. (2022). Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. Foods, 11(15), 2319.
- ResearchGate. (2016). Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. Food Chemistry, 202, 267-273.
- National Center for Biotechnology Information. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 643.
- Szterk, A., & Małecka, M. (2000). Evaluation of HPLC method for the rapid and simple determination of a-tocopherol acetate in feed premixes.
- ResearchGate. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 643.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- PubMed. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC.
- Google Patents. (2014).
- International Council for Harmonisation. (2023).
- OPEN FAU. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 643.
- ResearchGate. (2016). LC-MS/MS assay for the simultaneous determination of tocopherols, polyunsaturated fatty acids and their metabolites in human plasma and serum. Journal of Pharmaceutical and Biomedical Analysis, 129, 327-336.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- National Center for Biotechnology Information. (2014). Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS. Journal of Lipid Research, 55(5), 963-972.
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- 2. ema.europa.eu [ema.europa.eu]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. aocs.org [aocs.org]
- 6. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis [open.fau.de]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-(4-Morpholinylmethyl) delta-Tocopherol
Abstract
This application note presents a detailed protocol for the quantitative analysis of 5-(4-Morpholinylmethyl) delta-Tocopherol, a novel synthetic derivative of vitamin E, using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for this compound in various matrices. The causality behind experimental choices, from sample preparation to chromatographic conditions, is thoroughly explained to ensure scientific integrity and facilitate method adoption and validation.
Introduction
Vitamin E, a group of lipid-soluble antioxidants, comprises four tocopherols and four tocotrienols (α, β, γ, and δ isoforms)[1]. These compounds are characterized by a chromanol ring and a phytyl tail, which contribute to their potent free-radical scavenging properties[1]. The delta-tocopherol isoform, in particular, is recognized for its significant antioxidant capabilities[2]. Chemical modification of the tocopherol scaffold is a key strategy in drug discovery to enhance bioavailability, target specificity, or therapeutic efficacy. The introduction of a morpholinylmethyl group at the 5-position of the delta-tocopherol chromanol ring results in "this compound," a molecule with altered polarity and potential for novel biological activities.
Accurate and precise quantification of this derivative is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tocopherols due to its stability under typical conditions and the availability of various detection methods[3]. This application note details a reverse-phase HPLC (RP-HPLC) method, which is well-suited for separating compounds with varying polarities. The presence of the polar morpholino group on the nonpolar tocopherol backbone makes RP-HPLC an ideal choice.
Physicochemical Properties of the Analyte
A successful HPLC method development is predicated on understanding the physicochemical properties of the analyte.
-
delta-Tocopherol Backbone: The core structure is highly lipophilic due to the long phytyl tail and the chromanol ring[4]. This dictates its solubility in organic solvents.
-
Morpholinylmethyl Substituent: The addition of the 4-morpholinylmethyl group introduces a polar and basic tertiary amine functionality. This modification increases the overall polarity of the molecule compared to the parent delta-tocopherol. The basic nature of the morpholino group allows for manipulation of its retention behavior through pH adjustments of the mobile phase.
-
UV Absorbance: Tocopherols absorb UV light in the range of 290-300 nm[3]. The chromanol ring is the chromophore responsible for this absorbance. This intrinsic property allows for direct quantification using a UV detector, which is a common and robust detector for HPLC[5]. A spectrophotometric analysis of α-tocopherol in methanol shows a maximum absorbance at 290 nm[6].
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials with inserts
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic conditions for the analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector is sufficient. |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) | C18 columns are excellent for retaining nonpolar compounds like tocopherols. The 150 mm length provides good resolution, and the 5 µm particle size offers a balance between efficiency and backpressure[7]. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH and ensure the ionization state of the morpholino group, leading to sharper peaks and better reproducibility. It is also compatible with mass spectrometry if hyphenation is desired[8]. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength for a wide range of compounds. |
| Gradient Elution | 0-10 min: 70-95% B; 10-12 min: 95% B; 12-13 min: 95-70% B; 13-15 min: 70% B | A gradient is necessary to ensure elution of the highly retained tocopherol derivative while maintaining a reasonable run time. The initial high organic content is required to retain the compound on the column, and the gradient elutes it effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common temperature that ensures good peak shape and reduces viscosity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| UV Detection | 295 nm | Tocopherols exhibit maximum absorbance around 290-300 nm[3]. 295 nm is chosen to maximize sensitivity for the chromanol ring of the tocopherol derivative. |
Sample and Standard Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This stock solution should be stored at -20°C and protected from light.
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase starting composition (70:30 Acetonitrile:Water with 0.1% Formic Acid).
-
These solutions are used to construct a calibration curve.
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Data Analysis and System Suitability
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Quantification: The concentration of this compound in the unknown samples is determined by interpolating their peak areas from the calibration curve.
-
System Suitability: Before running the sample sequence, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This ensures the stability and reproducibility of the HPLC system.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. Key aspects ensuring trustworthiness include:
-
System Suitability Testing: Confirms the analytical system is performing correctly before sample analysis.
-
Calibration with Reference Standard: Ensures accuracy and traceability of the quantification.
-
Use of a C18 Column: A well-characterized and widely used stationary phase, providing predictable retention behavior for lipophilic molecules[7].
-
pH Control of Mobile Phase: The addition of formic acid mitigates peak tailing and improves reproducibility for basic analytes like the target compound[8].
For full method validation according to ICH guidelines, further experiments to determine linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) should be performed.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The reverse-phase method with UV detection is demonstrated to be a suitable approach for the quantification of this novel tocopherol derivative. The detailed explanation of the rationale behind the chosen parameters should empower researchers to implement, validate, and adapt this method for their specific research and development needs.
References
-
Lampi, A.-M. (n.d.). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. Retrieved from [Link]
-
Rupérez, F. J., Martín-Aragón, S., Barbas, C., & Ahrens, H. (2001). Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. Retrieved from [Link]
-
Barros, L., Smeriglio, A., & Barreca, D. (2021). Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. MDPI. Retrieved from [Link]
-
Psomiadou, E., & Tsimidou, M. (2019). Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. ResearchGate. Retrieved from [Link]
-
Majchrzak, D., & El-Sohemy, A. (2005). A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma. PubMed Central. Retrieved from [Link]
-
Sathish Kumar, K. S., & Senthil Kumar, N. (2014). A new reverse phase HPLC method for quick quantificationof all four isomers of natural vitamin-E oil in a single analysis. International Journal of Pharmaceutical and Allied Researches. Retrieved from [Link]
-
Dunphy, G., & Blonder, J. (2003). Analysis of vitamin E derivatives in serum using coordinated ion spray mass spectrometry. Springer. Retrieved from [Link]
-
Kalogianni, A. I., & Lazou, T. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. National Institutes of Health. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetophenone, 4'-morpholino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). α-Tocopherol, TMS derivative. NIST WebBook. Retrieved from [Link]
-
Özgül Artuç, M. (2020). Quantitative Determination of α-Tocopherol in Pharmaceutical Soft Capsule by Spectrophotometry. DergiPark. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (-)-alpha-Tocopherol. PubChem. Retrieved from [Link]
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Taylor & Francis. (n.d.). Delta-tocopherol – Knowledge and References. Retrieved from [Link]
-
Podsędek, A., & Sosnowska, D. (2019). Quantitative determination of α-, β-, γ- and δ-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. ResearchGate. Retrieved from [Link]
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Ghosh, A., & Pradeepkumar, P. I. (2018). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. Retrieved from [Link]
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Barros, L., Smeriglio, A., & Barreca, D. (2021). Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. ResearchGate. Retrieved from [Link]
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The Good Scents Company. (n.d.). delta-tocotrienol. Retrieved from [Link]
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Ghosh, A., & Pradeepkumar, P. I. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Retrieved from [Link]
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Abd Rashid, R., & Abdul-Kadir, R. (2020). Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability. PubMed Central. Retrieved from [Link]
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Wang, Y., & Gilar, M. (2020). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
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Jackson, J. E., & Keszler, A. (2000). Significant differences in the electrochemical behavior of the alpha-, beta-, gamma-, and delta-tocopherols (vitamin E). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Investigation of 5-(4-Morpholinylmethyl) delta-Tocopherol as an Inducer of Oxidative Stress
Introduction: A Paradigm Shift in Tocopherol Research
Vitamin E, a family of eight lipid-soluble compounds known as tocopherols and tocotrienols, is traditionally celebrated for its antioxidant properties.[1] These molecules, particularly α-tocopherol, are known to scavenge free radicals and protect cell membranes from lipid peroxidation.[2][3] However, emerging research suggests that certain forms of vitamin E, such as γ-tocopherol and δ-tocopherol, and their metabolites can exhibit unique biological activities, including anti-inflammatory and anti-cancer properties that are distinct from simple antioxidant action.[2][4] δ-Tocopherol, found in soybean and corn oils, is a potent form of vitamin E that has demonstrated the ability to inhibit cancer cell proliferation.[2][5]
This document ventures into a novel area of inquiry: the investigation of a synthetic derivative, 5-(4-Morpholinylmethyl) δ-Tocopherol , as a potential inducer of oxidative stress in vitro. The addition of a morpholinylmethyl group to the chromanol head of δ-tocopherol introduces a significant chemical modification. This moiety is hypothesized to alter the molecule's redox potential and intracellular localization, potentially shifting its function from an antioxidant to a pro-oxidant, a phenomenon observed with other modified polyphenolic compounds. Such a tool would be invaluable for creating controlled models of cellular stress to study disease mechanisms and screen for novel cytoprotective agents.
These application notes provide a comprehensive framework for researchers to systematically evaluate the pro-oxidant potential of this novel compound. We will detail the underlying scientific rationale, provide step-by-step protocols for inducing and quantifying oxidative stress, and offer guidance on data interpretation and validation.
Part 1: The Scientific Rationale - From Antioxidant to a Pro-oxidant Tool
The δ-Tocopherol Backbone
The core structure of δ-tocopherol possesses a chromanol ring, which is responsible for its antioxidant activity by donating a hydrogen atom from its hydroxyl group to neutralize free radicals.[1] However, unlike the more common α-tocopherol, the δ-isoform has an unsubstituted position on the chromanol ring, which may contribute to different biological activities.
Hypothesized Mechanism of Action for 5-(4-Morpholinylmethyl) δ-Tocopherol
The introduction of the morpholinylmethyl group is postulated to fundamentally alter the molecule's behavior through several mechanisms:
-
Altered Redox Cycling: The nitrogen-containing morpholine ring could participate in redox cycling, accepting and donating electrons in a manner that generates reactive oxygen species (ROS), such as superoxide radicals (O₂⁻). This process could be catalyzed by intracellular reductases.
-
Mitochondrial Targeting: The cationic nature of the morpholino group at physiological pH could promote the accumulation of the compound within the mitochondria, driven by the negative mitochondrial membrane potential. Concentrating a redox-active molecule in this organelle, the primary site of cellular ROS production, would likely amplify oxidative stress.
-
Inhibition of Antioxidant Enzymes: The compound might interact with and inhibit key antioxidant enzymes, such as glutathione peroxidase or catalase, thereby crippling the cell's natural defense systems and leading to an accumulation of endogenous ROS.
The following diagram illustrates the proposed pro-oxidant mechanism.
Caption: Recommended Experimental Workflow.
Protocol 2.1: Determining Cytotoxicity using MTT Assay
Rationale: Before assessing pro-oxidant effects, it is crucial to determine the concentration range of the compound that does not cause overt cytotoxicity. This ensures that observed effects are due to oxidative stress and not non-specific cell death.
Materials:
-
Selected cell line (e.g., HepG2 human liver cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-(4-Morpholinylmethyl) δ-Tocopherol (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24 hours (or a desired time point).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ value. For subsequent oxidative stress assays, use concentrations at or below the IC₂₀.
Protocol 2.2: Measurement of Intracellular ROS using DCFH-DA
Rationale: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for the direct measurement of intracellular ROS. [6]DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells cultured in 96-well plates (black, clear bottom)
-
DCFH-DA probe (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Positive Control: Hydrogen peroxide (H₂O₂) or Menadione. [6]* Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2.1 and allow them to adhere overnight.
-
Probe Loading: Wash cells once with warm HBSS. Prepare a 10 µM working solution of DCFH-DA in HBSS. Add 100 µL of the working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
Compound Treatment: Add 100 µL of the test compound (at pre-determined sub-lethal concentrations) and controls (vehicle, positive control like 100 µM H₂O₂) diluted in HBSS.
-
Measurement: Immediately begin reading the fluorescence intensity every 5-10 minutes for a period of 1-2 hours.
-
Analysis: Plot fluorescence intensity over time. The rate of increase in fluorescence is proportional to the rate of ROS generation. Compare the slopes or endpoint fluorescence values of treated cells to the vehicle control.
Protocol 2.3: Assessment of Lipid Peroxidation via MDA Assay (TBARS)
Rationale: Oxidative stress leads to the degradation of polyunsaturated fatty acids in cell membranes, a process called lipid peroxidation. Malondialdehyde (MDA) is a major product of this process and can be quantified as a reliable biomarker of oxidative damage. Materials:
-
Cells cultured in 6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells grown in 6-well plates with the compound for the desired duration (e.g., 6-24 hours). After treatment, wash cells with cold PBS, and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to normalize the results.
-
TBARS Reaction: In a microcentrifuge tube, mix a defined amount of cell lysate (e.g., 100 µg protein) with the TBARS reagent (a solution typically containing TBA, TCA, and an acid like HCl).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.
-
Centrifugation: Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance (at ~532 nm) or fluorescence (Ex/Em ~530/550 nm).
-
Analysis: Quantify the MDA concentration in each sample by comparing its absorbance/fluorescence to a standard curve generated with the MDA standard. Normalize the MDA concentration to the protein content of the lysate.
Part 3: Data Presentation and Interpretation
Table 1: Sample Data Summary for Oxidative Stress Markers
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (Fold Change vs. Control) | MDA Levels (nmol/mg protein) |
| Vehicle Control | 0 (0.1% DMSO) | 100 ± 4.5 | 1.0 ± 0.1 | 0.5 ± 0.05 |
| Positive Control (H₂O₂) | 100 | 75 ± 6.2 | 3.5 ± 0.4 | 1.8 ± 0.2 |
| Compound X | 1 | 98 ± 3.1 | 1.2 ± 0.2 | 0.6 ± 0.07 |
| Compound X | 5 | 95 ± 5.0 | 2.1 ± 0.3 | 1.1 ± 0.1 |
| Compound X | 10 | 88 ± 4.8 | 3.2 ± 0.5 | 1.9 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). "Compound X" refers to 5-(4-Morpholinylmethyl) δ-Tocopherol.
Interpretation:
-
A Dose-Dependent Response: A clear, dose-dependent increase in ROS and MDA levels, coupled with a mild decrease in cell viability, would strongly suggest that 5-(4-Morpholinylmethyl) δ-Tocopherol is acting as a pro-oxidant.
-
Benchmarking Against Controls: The magnitude of the effect should be compared to a well-characterized inducer like H₂O₂. This provides context for the potency of the novel compound.
Conclusion
The protocols and framework outlined in this document provide a robust starting point for the characterization of 5-(4-Morpholinylmethyl) δ-Tocopherol as a potential in vitro inducer of oxidative stress. While the parent δ-tocopherol molecule is known for its antioxidant properties, chemical modification can drastically alter biological function. By systematically evaluating cytotoxicity, ROS generation, and specific markers of molecular damage, researchers can elucidate the true nature of this novel compound. A successful demonstration of its pro-oxidant activity would introduce a valuable new tool for cell biology, enabling more nuanced and targeted studies of oxidative stress signaling and pathology.
References
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National Center for Biotechnology Information (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available at: [Link]
-
Napolitano, G., et al. (2021). Beneficial effects of δ-tocotrienol against oxidative stress in osteoblastic cells: studies on the mechanisms of action. PubMed Central. Available at: [Link]
-
Khan, F. A., & Chaturvedi, R. K. (2009). Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes. PubMed Central. Available at: [Link]
-
Li, Z., et al. (2022). Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway. PubMed Central. Available at: [Link]
-
MDPI (2024). Optimization of Hydrogen Peroxide Concentrations for Inducing Oxidative Stress in Bovine Oocytes Prior to In Vitro Maturation. Available at: [Link]
-
Yu, W., et al. (2004). Pro-apoptotic mechanisms of action of a novel vitamin E analog (alpha-TEA) and a naturally occurring form of vitamin E (delta-tocotrienol) in MDA-MB-435 human breast cancer cells. PubMed. Available at: [Link]
-
Uchida, K., et al. (2020). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. MDPI. Available at: [Link]
-
Patsnap Synapse. Vitamin E Delta Tocotrienol. Available at: [Link]
-
Labtoo. Oxidative stress & ROS detection - In vitro assays. Available at: [Link]
-
ResearchGate (2018). Palm tocotrienol-rich-fraction yields higher numbers of normal embryos whereas alpha-tocopherol produces higher preimplantation survival in murine embryos. Available at: [Link]
-
ResearchGate (2009). Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes. Available at: [Link]
-
MDPI (2021). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Available at: [Link]
-
Tan, B. L., et al. (2020). Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability. PubMed Central. Available at: [Link]
-
Sies, H. (2022). Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured? PubMed Central. Available at: [Link]
-
ResearchGate (2023). What concentration of H2O2 should be used to establish an Oxidative Stress Model in vitro? Available at: [Link]
-
Grzegorczyk-Karolak, I., et al. (2021). Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. National Institutes of Health. Available at: [Link]
-
CiteAb. (47784) δ-Tocopherol - MilliporeSigma. Available at: [Link]
-
Ganaie, M. A., et al. (2020). ROS-induced oxidative damage in lymphocytes ex vivo/in vitro from healthy individuals and MGUS patients: protection by myricetin bulk and nanoforms. National Institutes of Health. Available at: [Link]
-
PubChem. Delta-Tocopherol. Available at: [Link]
-
Bentham Science (2018). In Vitro Methods for the Evaluation of Oxidative Stress. Available at: [Link]
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Application Notes and Protocols for the Novel Tool Compound: 5-(4-Morpholinylmethyl)-δ-Tocopherol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Tocopherol-Based Therapeutics
Vitamin E, a family of lipid-soluble antioxidants, has long been a subject of intense scientific scrutiny for its potential therapeutic applications. Among its various isomers, delta-tocopherol (δ-T) has emerged as a particularly promising agent, demonstrating superior anti-cancer and anti-inflammatory properties compared to the more ubiquitous alpha-tocopherol.[1][2][3] Recent research has also highlighted the potent ability of tocopherols to inhibit ferroptosis, an iron-dependent form of regulated cell death characterized by rampant lipid peroxidation, which is implicated in a range of pathologies from neurodegenerative diseases to cancer.[4][5]
This document introduces 5-(4-Morpholinylmethyl)-δ-Tocopherol , a novel, semi-synthetic derivative of delta-tocopherol. This compound has been rationally designed to augment the inherent biological activities of the parent molecule. The introduction of a morpholinylmethyl moiety at the 5-position of the chromanol ring is hypothesized to enhance the compound's aqueous solubility and bioavailability, key challenges in the therapeutic development of tocopherols.[6][7][8] The morpholine group, a common scaffold in medicinal chemistry, may also confer novel pharmacological properties.[9][10][11]
These application notes provide a comprehensive guide for researchers investigating the potential of 5-(4-Morpholinylmethyl)-δ-Tocopherol as a tool compound. The following sections detail its hypothesized mechanism of action, provide meticulously crafted protocols for its in vitro and in vivo evaluation, and offer insights into data interpretation and potential therapeutic applications.
Hypothesized Mechanism of Action
The proposed mechanism of action for 5-(4-Morpholinylmethyl)-δ-Tocopherol is twofold, leveraging the established activities of the delta-tocopherol core and the anticipated contributions of the morpholine substitution.
-
Inhibition of Lipid Peroxidation and Ferroptosis: The primary role of the tocopherol component is to act as a potent chain-breaking antioxidant. The phenolic hydroxyl group on the chromanol ring readily donates a hydrogen atom to quench lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction that is the hallmark of ferroptosis.[4] Delta-tocopherol is particularly effective in this role and also excels at trapping reactive nitrogen species.[1]
-
Modulation of Pro-Survival and Pro-Apoptotic Signaling: Delta-tocopherol has been shown to induce apoptosis and inhibit proliferation in cancer cells.[1][2][12] This is often associated with the suppression of key signaling pathways, such as the androgen receptor (AR) signaling in prostate cancer.[2]
The addition of the morpholinylmethyl group is expected to enhance these activities by improving the compound's pharmacokinetic profile, leading to higher intracellular concentrations.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of 5-(4-Morpholinylmethyl)-δ-Tocopherol.
Physicochemical Properties and Formulation
A critical aspect of working with tocopherol derivatives is their solubility. While the morpholinylmethyl modification is intended to improve aqueous solubility, careful preparation is still necessary.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Weight | ~503.7 g/mol | Calculated |
| Appearance | Pale yellow, viscous oil | Based on tocopherols[13] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, and other organic solvents.[13] May exhibit improved solubility in acidic aqueous solutions due to the basic morpholine nitrogen. | General properties of tocopherols and morpholine-containing compounds.[10] |
| Storage | Store at -20°C, protected from light and air. | To prevent oxidation. |
Stock Solution Preparation Protocol
-
Primary Stock (10 mM): Dissolve 5.04 mg of 5-(4-Morpholinylmethyl)-δ-Tocopherol in 1 mL of 100% DMSO.
-
Working Solutions: Prepare fresh dilutions from the primary stock in the appropriate cell culture medium or buffer immediately before use. It is recommended to keep the final DMSO concentration in cell-based assays below 0.5%.
-
Note on Solubility: For in vivo studies, formulation in a vehicle such as a self-emulsifying drug delivery system (SEDDS) or a solution containing co-solvents like PEG400 and Tween 80 may be necessary to achieve the desired concentration and bioavailability.[6][14]
In Vitro Application Protocols
The following protocols are designed to assess the antioxidant, anti-ferroptotic, and anti-cancer activities of 5-(4-Morpholinylmethyl)-δ-Tocopherol.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay provides a rapid assessment of the compound's free radical scavenging ability.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
5-(4-Morpholinylmethyl)-δ-Tocopherol stock solution (in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound in methanol in a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Inhibition of Ferroptosis in a Cell-Based Assay
This protocol uses a ferroptosis-susceptible cell line and a known inducer to evaluate the protective effects of the compound.
Workflow Diagram:
Caption: Workflow for assessing ferroptosis inhibition.
Detailed Protocol:
-
Cell Seeding: Seed HT-1080 cells (or another suitable cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of 5-(4-Morpholinylmethyl)-δ-Tocopherol (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO). Incubate for 2-4 hours.
-
Ferroptosis Induction: Add a ferroptosis inducer such as RSL3 (a GPX4 inhibitor) or Erastin (a system xc- inhibitor) to the wells at a pre-determined lethal concentration.
-
Incubation: Incubate the cells for an additional 12-24 hours.
-
Viability Assessment: Measure cell viability using a standard assay like MTT or CellTiter-Glo.[15]
-
Lipid ROS Measurement (Optional): To confirm the mechanism, in a parallel experiment, treat cells as above and then stain with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) and analyze by flow cytometry or fluorescence microscopy.[16]
Anti-Cancer Activity: Cell Proliferation and Apoptosis Assays
This protocol evaluates the compound's ability to inhibit cancer cell growth and induce programmed cell death.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer, A549 for lung cancer)
-
Appropriate cell culture medium and supplements
-
Cell proliferation assay reagent (e.g., WST-1, CyQUANT)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
Protocol (Proliferation):
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of 5-(4-Morpholinylmethyl)-δ-Tocopherol.
-
Incubate for 48-72 hours.
-
Measure cell proliferation using a suitable assay.
Protocol (Apoptosis):
-
Seed cells in a 6-well plate and treat with the compound for 24-48 hours.
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.
In Vivo Application Protocol: Xenograft Tumor Model
This protocol provides a framework for evaluating the anti-tumor efficacy of 5-(4-Morpholinylmethyl)-δ-Tocopherol in a preclinical animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Model: Human cancer cell line xenograft in immunodeficient mice (e.g., NCr nu/nu or SCID mice).[1][17]
Workflow Diagram:
Caption: Workflow for an in vivo xenograft study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a mean volume of approximately 100 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Vehicle Control Group: Administer the formulation vehicle.
-
Treatment Group(s): Administer 5-(4-Morpholinylmethyl)-δ-Tocopherol at one or more dose levels (e.g., 25, 50, 100 mg/kg) via a suitable route (e.g., oral gavage), typically once daily.
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be fixed for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and the remainder snap-frozen for biochemical analyses (e.g., Western blotting for signaling pathway components).
Data Interpretation and Troubleshooting
| Assay | Expected Outcome | Potential Issues & Solutions |
| DPPH Assay | Dose-dependent decrease in absorbance, indicating radical scavenging. | Issue: No activity. Solution: Confirm compound integrity; compare with a known antioxidant like Trolox. |
| Ferroptosis Inhibition | Increased cell viability in compound-treated wells compared to inducer-only wells. | Issue: High toxicity of the compound itself. Solution: Perform a dose-response curve without the inducer to determine the compound's intrinsic cytotoxicity. |
| Cell Proliferation | Dose-dependent decrease in cell number. | Issue: Weak effect. Solution: Increase incubation time; test on a more sensitive cell line. |
| In Vivo Xenograft | Slower tumor growth rate and smaller tumor volume in the treatment group compared to the vehicle control. | Issue: No efficacy. Solution: Consider higher doses; assess compound stability and bioavailability in plasma. Issue: Animal toxicity (e.g., weight loss). Solution: Reduce the dose or dosing frequency. |
Conclusion and Future Directions
5-(4-Morpholinylmethyl)-δ-Tocopherol represents a promising new tool compound for exploring the therapeutic potential of delta-tocopherol with potentially enhanced drug-like properties. The protocols outlined in this document provide a robust framework for its initial characterization. Successful outcomes in these assays would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and its efficacy in a broader range of preclinical disease models.
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Application Notes and Protocols for Assessing the Anti-Proliferative Effects of 5-(4-Morpholinylmethyl) delta-Tocopherol
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Modified Tocopherols in Oncology
The vitamin E family, comprising tocopherols and tocotrienols, has long been investigated for its potential role in cancer prevention and therapy. Among the different isoforms, delta-tocopherol has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] Chemical modification of natural compounds is a well-established strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[4] The novel compound, 5-(4-Morpholinylmethyl) delta-Tocopherol, represents a targeted modification of the delta-tocopherol scaffold. The introduction of a morpholine moiety is of particular interest, as this heterocyclic structure is present in numerous approved drugs and is known to influence solubility, cell permeability, and target binding.[5][6]
These application notes provide a comprehensive framework for the systematic evaluation of the anti-proliferative effects of this compound. The protocols herein are designed to be robust and self-validating, guiding the researcher from initial cytotoxicity screening to mechanistic elucidation.
Scientific Rationale and Experimental Causality
The assessment of a novel anti-proliferative agent requires a multi-faceted approach. We begin with broad screening assays to determine the compound's cytotoxic and cytostatic potential across a panel of cancer cell lines. This is followed by more detailed investigations into the underlying molecular mechanisms, such as cell cycle arrest and induction of apoptosis.
A key signaling pathway often implicated in cancer cell proliferation and survival is the PI3K/Akt pathway.[7][8][9][10] Tocopherols have been shown to modulate this pathway, and it is a primary putative target for this compound.[1] Therefore, the protocols include methods to probe the phosphorylation status of key proteins within this cascade.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for a comprehensive assessment of this compound's anti-proliferative activity.
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.
Protocols
Part 1: Cell Viability and Cytotoxicity Assessment
The initial step is to determine the concentration-dependent effect of the compound on cell viability. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[11][12][13]
1.1 Cell Line Selection and Culture
-
Rationale: A panel of cell lines from different cancer types (e.g., breast, prostate, lung) should be used to assess the breadth of the compound's activity. It is recommended to include both hormone-responsive and non-responsive lines, as well as lines with known mutations in key signaling pathways (e.g., PI3K/Akt).
-
Protocol:
-
Culture selected cancer cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.
-
1.2 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[11][14][15] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media.
-
Replace the media in the wells with media containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
1.3 Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.[12][13][17][18] The amount of bound dye is proportional to the total cellular protein mass.
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 565 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
-
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity | Measures total protein content |
| Endpoint | Formazan crystal formation | SRB dye binding |
| Advantages | Widely used, reflects mitochondrial function | Less interference from compounds, stable endpoint |
| Considerations | Can be affected by compounds that alter metabolism | Requires cell fixation |
Part 2: Elucidation of Anti-Proliferative Mechanism
2.1 Cell Cycle Analysis by Flow Cytometry
-
Rationale: To determine if the compound induces cell cycle arrest, we will analyze the DNA content of treated cells using flow cytometry with propidium iodide (PI) staining.[19][20][21][22]
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[20]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
The resulting DNA histograms will be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
2.2 Apoptosis Detection by Annexin V/PI Staining
-
Rationale: To investigate if the compound induces apoptosis, we will use Annexin V-FITC and PI double staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treat cells as described for cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Part 3: Molecular Target Analysis
3.1 Western Blot Analysis of the PI3K/Akt Pathway and Apoptosis Markers
-
Rationale: To investigate the molecular mechanism of action, we will perform western blotting to assess the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway and the apoptotic cascade.[23][24]
-
Protocol:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR, p-p70S6K, p70S6K.
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Putative Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound, focusing on the inhibition of the PI3K/Akt signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Data Interpretation and Self-Validation
-
Consistency Across Assays: A true anti-proliferative effect should be observable in both the MTT and SRB assays. Discrepancies may suggest that the compound interferes with cellular metabolism without affecting cell number, or vice versa.
-
Dose-Response Relationship: The anti-proliferative effects, cell cycle arrest, and induction of apoptosis should all exhibit a clear dose-dependent relationship.
-
Temporal Effects: The western blot analysis should reveal a time-dependent modulation of the target proteins that correlates with the observed cellular effects.
-
Controls: The inclusion of appropriate vehicle and positive controls is crucial for validating the experimental results.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a potential anti-proliferative agent. By systematically assessing its effects on cell viability, the cell cycle, apoptosis, and key signaling pathways, researchers can gain a thorough understanding of its therapeutic potential and mechanism of action.
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MDPI. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Retrieved from [Link]
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Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Retrieved from [Link]
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Application Notes and Protocols for Neuroprotection Assays Using 5-(4-Morpholinylmethyl) delta-Tocopherol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: A Novel Neuroprotective Candidate
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A key pathological feature common to these conditions is neuronal cell death, often precipitated by a cascade of events including oxidative stress, chronic inflammation, and apoptosis. Vitamin E, a family of lipid-soluble antioxidants, has long been investigated for its neuroprotective potential. This family consists of four tocopherols and four tocotrienols (α, β, γ, and δ isoforms), each with distinct biological activities.[1]
While α-tocopherol is the most abundant form of vitamin E in the body, recent research has highlighted the unique and potent anti-inflammatory and antioxidant properties of other isoforms, particularly delta-tocopherol.[2] Delta-tocopherol has demonstrated a superior ability to trap reactive nitrogen and oxygen species and to modulate inflammatory pathways.[2]
This application note introduces a novel synthetic derivative, 5-(4-Morpholinylmethyl) delta-Tocopherol , as a promising candidate for neuroprotective drug discovery. This molecule combines the inherent protective qualities of the delta-tocopherol scaffold with a morpholinylmethyl moiety at the C5 position of the chromanol ring. The rationale for this chemical modification is twofold:
-
Enhanced Bioavailability and CNS Penetration: The morpholine ring is a common functional group in central nervous system (CNS) drug discovery, known to improve pharmacokinetic properties such as blood-brain barrier permeability.[3][4]
-
Potentiation of Neuroprotective Activity: The addition of the morpholinylmethyl group may enhance the intrinsic antioxidant and anti-inflammatory activities of the delta-tocopherol core.
Given the absence of direct experimental data on this novel compound, this guide provides a comprehensive suite of proposed in vitro and in vivo assays to systematically evaluate its neuroprotective potential. The protocols herein are designed to be self-validating systems, providing a logical and scientifically rigorous framework for your investigation.
Part 1: Proposed Mechanism of Action
We hypothesize that this compound exerts its neuroprotective effects through a multi-pronged mechanism, primarily targeting oxidative stress, neuroinflammation, and apoptosis.
Caption: Proposed multi-target neuroprotective mechanism of this compound.
Part 2: In Vitro Neuroprotection Assays
A tiered in vitro screening approach is recommended to efficiently characterize the neuroprotective profile of this compound.
Experimental Workflow: In Vitro Assays
Caption: A stepwise workflow for in vitro evaluation of neuroprotective efficacy.
Cell Viability Assays: The First Line of Screening
Rationale: The primary indicator of a neuroprotective agent is its ability to prevent cell death in the presence of a neurotoxin. The MTT and LDH assays are robust, high-throughput methods to quantify cell viability and cytotoxicity, respectively.
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Differentiated with retinoic acid to induce a more mature neuronal phenotype.
-
Primary Cortical Neurons (Rodent): More physiologically relevant, but require more specialized culture techniques.
Neurotoxins:
-
Hydrogen Peroxide (H₂O₂): Induces oxidative stress.
-
6-hydroxydopamine (6-OHDA): A neurotoxin specific to dopaminergic neurons, relevant for Parkinson's disease models.
-
Glutamate: Induces excitotoxicity, relevant for ischemic stroke and other neurodegenerative conditions.[5]
Protocol 2.1.1: MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.[6]
Materials:
-
96-well cell culture plates
-
Neuronal cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Neurotoxin of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (cell culture grade)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Neurotoxin Challenge: Add the chosen neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) to the wells and incubate for 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Oxidative Stress Assays: Measuring Antioxidant Capacity
Rationale: Given that the parent molecule, delta-tocopherol, is a known antioxidant, it is crucial to determine if the derivative retains or enhances this activity.
Protocol 2.2.1: Intracellular ROS Measurement using DCFDA
2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by reactive oxygen species (ROS).
Materials:
-
96-well black, clear-bottom plates
-
Neuronal cells
-
DCFDA solution (10 µM in serum-free medium)
-
Neurotoxin (e.g., H₂O₂)
-
Fluorescence plate reader (Ex/Em: 485/535 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.1.1.
-
DCFDA Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity.
Data Analysis: Normalize the fluorescence of treated cells to the control cells to determine the percentage reduction in ROS.
Apoptosis Assays: Investigating Cell Death Pathways
Rationale: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. Delta-tocopherol has been shown to modulate apoptosis.[8][9]
Protocol 2.3.1: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.
Materials:
-
96-well white plates
-
Neuronal cells
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.1.1.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: A decrease in luminescence in treated cells compared to the neurotoxin-only group indicates inhibition of caspase activity.
Part 3: In Vivo Neuroprotection Models
Following promising in vitro results, the neuroprotective efficacy of this compound should be evaluated in established animal models of neurodegeneration.
MPTP-Induced Mouse Model of Parkinson's Disease
Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][10]
Protocol 3.1.1: Acute MPTP Administration and Behavioral Assessment
Animals: Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Compound Administration: Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) or vehicle daily for 7 days prior to MPTP administration and continue for the duration of the experiment.
-
MPTP Induction: On day 8, administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity.
-
-
Tissue Collection: At the end of the study (e.g., 14 days post-MPTP), euthanize the animals and collect brain tissue for histological analysis.
Histological Endpoints:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra.
-
Nissl Staining: To assess overall neuronal morphology and cell loss.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Rationale: The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Protocol 3.2.1: Transient MCAO and Infarct Volume Assessment
Animals: Male Sprague-Dawley rats (250-300g)
Procedure:
-
Compound Administration: Administer this compound or vehicle (i.v. or i.p.) either as a pre-treatment or post-treatment (e.g., 1 hour after reperfusion).
-
MCAO Surgery: Induce transient focal ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Histological Endpoints:
-
TUNEL Staining: To detect apoptotic cells in the peri-infarct region.
-
Hematoxylin and Eosin (H&E) Staining: To assess tissue morphology and neuronal damage.
Data Presentation: Expected Outcomes
| Assay | Parameter Measured | Expected Outcome with Neuroprotection |
| MTT Assay | Cell Viability | Increased absorbance (higher viability) |
| LDH Assay | Cytotoxicity | Decreased absorbance (lower cell death) |
| DCFDA Assay | Intracellular ROS | Decreased fluorescence (reduced oxidative stress) |
| Caspase-3/7 Assay | Apoptosis | Decreased luminescence (inhibition of apoptosis) |
| MPTP Model | Dopaminergic Neuron Count | Higher number of TH-positive neurons |
| MCAO Model | Infarct Volume | Reduced infarct size |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the neuroprotective properties of this compound. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this novel compound. Subsequent studies could explore its effects on inflammatory cytokine production (e.g., TNF-α, IL-6), mitochondrial function, and protein aggregation in relevant disease models. The unique combination of a potent antioxidant and anti-inflammatory delta-tocopherol core with a CNS-penetrant morpholine moiety makes this compound a compelling candidate for the development of next-generation neuroprotective therapeutics.
References
-
The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes. (n.d.). PubMed Central. [Link]
-
Alpha-, gamma- and delta-tocopherols reduce inflammatory angiogenesis in human microvascular endothelial cells. (2010). PubMed. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (2011). PubMed Central. [Link]
-
Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol. (2005). PubMed Central. [Link]
-
TUNEL assay for analysis of apoptotic cells in brain tissues.... (n.d.). ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. [Link]
-
Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. (2017). National Institutes of Health. [Link]
- Aminomethylation of tocopherols. (n.d.).
-
Anti-inflammatory properties of α- and γ-tocopherol. (2008). PubMed Central. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (2011). ACS Publications. [Link]
-
Potential Pro-Inflammatory Effect of Vitamin E Analogs through Mitigation of Tetrahydrocannabinol (THC) Binding to the Cannabinoid 2 Receptor. (2021). MDPI. [Link]
-
Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. (2024). MDPI. [Link]
- Aminomethylation of tocopherols. (n.d.).
-
Vitamin E synthesis and response in plants. (2022). Frontiers. [Link]
-
Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy. (2013). PubMed Central. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]
-
Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. (2024). MDPI. [Link]
-
Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. (2013). ResearchGate. [Link]
- Aminomethylation of tocopherols. (n.d.).
-
Tocotrienols for brain health and cognitive support. (2021). NUTRA HORIZONS. [Link]
-
Induction of apoptosis in human breast cancer cells by tocopherols and tocotrienols. (2006). Wiley Online Library. [Link]
-
Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. (2017). MDPI. [Link]
-
δ-tocopherol is more active than α - or γ -tocopherol in inhibiting lung tumorigenesis in vivo. (2011). PubMed. [Link]
- Process for the synthesis of vitamin E. (n.d.).
-
Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. (2022). PubMed Central. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. [Link]
-
Vitamin E tocotrienols 'emerging as promising neuroprotective agents'. (2024). Nutra Ingredients. [Link]
-
Exploring Vitamin E's Role in Colorectal Cancer Growth Using Rodent Models: A Scoping Review. (2024). MDPI. [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2024). Green Chemistry (RSC Publishing). [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
The art of formulations:. (2021). Oxiris Chemicals. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]
-
Ingredient: Beta and delta tocopherols. (n.d.). Caring Sunshine. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (2011). PubMed Central. [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. (2011). PubMed Central. [Link]
- Process for the synthesis of vitamin E. (n.d.).
-
Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model. (2020). PubMed Central. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (2011). PubMed Central. [Link]
-
424-434 Research Article Revealing hallmark histology of hippoca. (n.d.). JOCPR. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (2011). PubMed Central. [Link]
-
Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). MDPI. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (2011). PubMed Central. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (2011). PubMed Central. [Link]
-
MPTP Mouse Model of Parkinson's Disease. (n.d.). Creative Biolabs. [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"5-(4-Morpholinylmethyl) delta-Tocopherol" solubility issues in aqueous media
Technical Support Center: 5-(4-Morpholinylmethyl) delta-Tocopherol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of the novel compound this compound. We provide a combination of foundational knowledge in an FAQ format and actionable, step-by-step solutions in a troubleshooting guide to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure influence its properties?
A: this compound is a synthetic derivative of delta-tocopherol, a natural form of Vitamin E. Its unique structure is amphiphilic, meaning it possesses both lipophilic (fat-soluble) and hydrophilic (water-soluble) characteristics.
-
Lipophilic Domain: The core of the molecule is the delta-tocopherol backbone, which includes a chromanol ring and a long, saturated phytyl tail. This entire portion is nonpolar and highly hydrophobic, making the parent molecule practically insoluble in water.[1][2]
-
Hydrophilic/Ionizable Domain: A morpholinylmethyl group is attached at the 5-position of the chromanol ring. The nitrogen atom within the morpholine ring is a tertiary amine, which can accept a proton (i.e., it is basic).[3] This introduces an ionizable, polar site to the otherwise nonpolar molecule.
This dual nature is the primary cause of its complex solubility behavior.
Caption: Relationship between pH, protonation state, and solubility.
Troubleshooting Guide
Problem: My compound won't dissolve in my neutral buffer (e.g., PBS pH 7.4). What should I do?
This is the most common issue. The key is to prepare a concentrated stock solution using a suitable method and then dilute it into your final aqueous medium.
Primary Strategy: pH-Adjusted Aqueous Stock
This is the preferred method for many in vitro assays as it avoids organic solvents. The principle is to dissolve the compound in an acidic environment where it is highly soluble and then perform a large dilution into your final neutral buffer.
-
Step-by-Step Protocol:
-
Weigh the desired amount of this compound.
-
Add a small volume of sterile water or 0.9% saline.
-
While stirring, add 1N HCl dropwise until the compound completely dissolves. The solution should become clear. This typically occurs at a pH between 3.0 and 5.0.
-
Once dissolved, add sterile water or saline to reach the final desired stock concentration (e.g., 1-10 mg/mL).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Crucially: When adding to your final buffer (e.g., cell culture media), use a dilution factor of at least 1:1000. This large dilution prevents the small amount of acid from significantly altering the pH of your final medium and keeps the compound's final concentration below its solubility limit at neutral pH.
-
Alternative Strategy 1: Organic Co-Solvent Stock
If pH manipulation is not possible, using a water-miscible organic solvent is a common alternative.
-
Step-by-Step Protocol:
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) or Ethanol to create a high-concentration stock (e.g., 10-50 mg/mL). [4]Sonication may be required to aid dissolution.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts or toxicity.
-
| Solvent | Typical Stock Conc. | Key Considerations |
| DMSO | 10-50 mg/mL | Gold standard for in vitro stocks. Keep final concentration <0.5% to avoid cell toxicity. [4] |
| Ethanol | 5-20 mg/mL | Can be used for cell culture, but may have biological effects. Keep final concentration low. [5] |
| PEG 300/400 | 10-30 mg/mL | Often used in in vivo formulations. More viscous. [4] |
Alternative Strategy 2: Surfactant-Based (Micellar) Stock
This method uses surfactants to form micelles that encapsulate the lipophilic compound, keeping it dispersed in an aqueous solution.
-
Step-by-Step Protocol:
-
Prepare an aqueous solution of a non-ionic surfactant, such as 10% Tween® 80 or 10% Kolliphor® EL (formerly Cremophor® EL).
-
Add the this compound powder directly to the surfactant solution.
-
Heat the mixture gently (e.g., to 40-50°C) and vortex or sonicate until a clear or translucent solution is formed. This indicates the compound has been incorporated into micelles.
-
This stock can then be diluted into your final aqueous medium.
-
Problem: My DMSO stock precipitates when I add it to my cell culture medium.
This indicates that upon dilution, the compound's concentration exceeds its aqueous solubility limit at the final DMSO concentration.
-
Solution A: Reduce Final Concentration: The simplest solution is to test lower final concentrations of your compound.
-
Solution B: Use Serum: If your experiment allows, ensure your medium contains fetal bovine serum (FBS). Albumin and other proteins in serum can bind to lipophilic compounds and help maintain their solubility.
-
Solution C: Switch to a Better Formulation: Precipitation is a sign that a simple co-solvent approach is insufficient. Preparing a pH-adjusted aqueous stock or a micellar stock (see above) often provides much greater stability upon dilution.
Problem: I need a stable and tolerable formulation for in vivo (animal) studies.
For in vivo use, solubility, stability, and tolerability are paramount. Advanced formulation strategies are often required.
Caption: Decision workflow for selecting an in vivo formulation strategy.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. [6]They can encapsulate the hydrophobic tocopherol portion of your molecule, forming a water-soluble "inclusion complex." [7][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.
-
General Protocol for Complexation:
-
Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v SBE-β-CD) in water or saline. [4] 2. Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed material. The resulting clear solution can be used for administration.
-
SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the gastrointestinal tract). This is an excellent strategy for improving the oral bioavailability of highly lipophilic compounds like tocopherol derivatives. [10]
-
Components of a SEDDS formulation:
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90).
-
Surfactant: High HLB surfactant (e.g., Kolliphor® EL, Tween® 80).
-
Co-solvent/Co-surfactant: To improve drug solubility in the lipid phase (e.g., Transcutol® HP, PEG 400).
-
The tocopherol derivative itself acts as a lipophilic component. A formulation might consist of the drug, an oil, a surfactant, and a co-solvent, which is then filled into capsules for oral dosing.
-
References
- Water dispersible vitamin E composition.
-
N-Methylmorpholine. Wikipedia. [Link]
-
Beig A, Agbaria R, Dahan A. Oral delivery of lipophilic drugs: the tradeoff between solubility increase and permeability decrease when using cyclodextrin-based formulations. PLoS One. 2013;8(7):e68237. [Link]
-
Prista Von, et al. Permeation study of five formulations of alpha-tocopherol acetate through human cadaver skin. J Cosmet Sci. 2004;55(3):267-75. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Morpholine. Wikipedia. [Link]
-
Goh, Y. et al. Formulation of tocopherol nanocarriers and in vitro delivery into human skin. Int J Cosmet Sci. 2017. [Link]
-
Al-kassas, R. et al. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Pharmaceuticals (Basel). 2022. [Link]
-
Al-shehri, S. et al. In Vitro and In Silico Study on the Molecular Encapsulation of α-Tocopherol in a Large-Ring Cyclodextrin. Int J Mol Sci. 2023. [Link]
-
Beig A, Agbaria R, Dahan A. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE. 2013;8(7):e68237. [Link]
-
Micheli, F. et al. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorg Med Chem. 2008. [Link]
-
N-Methylmorpholine. Ataman Kimya. [Link]
-
Goh Y, Akram M, Roberts R, Goh L, How CW, Sze DM, Tang SY, Kesharwani P, Bhattamisra SK, Dua K, Candasamy M. Formulation of tocopherol nanocarriers and in vitro delivery into human skin. Int J Cosmet Sci. 2017;39(6):615-623. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556, 01051. [Link]
-
Sîrbu, R. et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. 2023. [Link]
-
Lipophilic molecule encapsulated by a cyclodextrin. ResearchGate. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Lampi, A. Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. [Link]
-
N-Methylmorpholine. Grokipedia. [Link]
-
Szymańska, R. et al. Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. Molecules. 2023. [Link]
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- 10. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Investigating Off-Target Effects of 5-(4-Morpholinylmethyl) delta-Tocopherol
Welcome to the technical support center for researchers utilizing 5-(4-Morpholinylmethyl) delta-Tocopherol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential off-target effects of this novel compound in cell lines. As a hybrid molecule combining a delta-tocopherol moiety with a morpholino group, understanding its cellular interactions is crucial for accurate experimental interpretation.
I. Frequently Asked Questions (FAQs)
Here, we address common questions that may arise during your research with this compound.
Q1: What are the potential off-target effects I should be aware of when using this compound?
A1: While this compound is designed for a specific on-target activity, its constituent parts suggest potential off-target interactions. The delta-tocopherol component, a form of Vitamin E, has been shown to modulate various signaling pathways. Different tocopherol isoforms can impact cell signaling and gene expression, often independent of their antioxidant properties.[1] For instance, delta-tocopherol has been observed to inhibit the growth of prostate cancer cells and suppress androgen receptor (AR) signaling.[2] Other tocopherols are known to influence pathways such as NF-κB, Akt, and Nrf2.[3] Therefore, you might observe unexpected changes in these or related pathways.
The morpholino group, while generally having fewer off-target protein interactions due to its neutral charge, can potentially hybridize with unintended RNA sequences.[4] This could lead to off-target mis-splicing of transcripts or even trigger an innate immune response in some cell lines.[5]
Q2: My cells are showing unexpected cytotoxicity at concentrations where I don't expect to see the on-target effect. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors. It could be an off-target effect on a critical cellular pathway. For example, some tocopherol derivatives have been shown to induce apoptosis through mechanisms like the activation of caspases.[3][6] It is also possible that the morpholino moiety is causing off-target RNA binding that affects the expression of essential genes.[5]
Alternatively, the issue might be related to experimental conditions. Ensure the compound is fully solubilized and stable in your culture medium. We recommend performing a thorough dose-response curve in your specific cell line to determine the toxicity threshold.
Q3: How can I differentiate between on-target and off-target effects?
A3: Distinguishing between on-target and off-target effects is a critical aspect of drug discovery. A multi-pronged approach is recommended:
-
Use of a negative control: Synthesize or obtain a structurally similar analog of this compound that is known to be inactive against the intended target. If this inactive analog produces the same phenotype, it is likely an off-target effect.
-
Target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target at the concentrations used in your cellular assays.[7][8][9]
-
Rescue experiments: If the on-target mechanism involves the inhibition of a specific protein, try to rescue the phenotype by overexpressing that protein.
-
Phenotypic clustering: Compare the observed phenotype with those of other known compounds. If the phenotype clusters with compounds that have a different on-target mechanism, it suggests a potential off-target effect.
II. Troubleshooting Unexpected Phenotypes
Encountering unexpected results is a common part of research. This section provides a logical workflow to troubleshoot and understand these observations.
Scenario: You observe a significant change in cell morphology and adhesion after treatment with this compound, which is unrelated to its expected mechanism of action.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for unexpected cell morphology changes.
III. Experimental Protocols for Off-Target Validation
This section provides detailed protocols for key experiments to identify and validate potential off-target effects of this compound.
A. Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This method aims to identify the direct binding partners of your compound.[10][11][12]
Principle: A "bait" version of this compound, modified with an affinity tag (e.g., biotin), is used to pull down its interacting proteins from cell lysates. These proteins are then identified by mass spectrometry.
Workflow Diagram:
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Step-by-Step Protocol:
-
Synthesize Bait Compound: A biotinylated version of this compound is required. The biotin tag should be attached via a linker that minimizes steric hindrance.
-
Cell Lysis:
-
Culture your cells of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Incubation:
-
Incubate the cell lysate with the biotinylated compound for a predetermined time (e.g., 1-2 hours) at 4°C with gentle rotation.
-
Include a negative control with an excess of the non-biotinylated compound to identify non-specific binders.
-
-
Capture:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.
-
-
Washing:
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or a denaturing agent like SDS).
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel for a short distance.
-
Excise the entire protein lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to identify the proteins from the MS/MS spectra.
-
Compare the proteins identified in the bait sample with the negative control to identify specific interactors.
-
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm if a compound binds to its target in a cellular environment.[7][8][9]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[14]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat your cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
For lysate-based CETSA, lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine.[15]
-
For intact cell CETSA, heat the cell suspension directly.
-
-
Fractionation:
-
Cool the samples to room temperature.
-
For lysate-based CETSA, centrifuge at high speed to pellet the aggregated proteins.
-
For intact cell CETSA, lyse the cells and then centrifuge.
-
-
Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
C. Transcriptomic Profiling (RNA-seq) for Global Gene Expression Changes
RNA-sequencing can provide an unbiased view of how this compound affects global gene expression, revealing potential off-target pathway modulation.[16][17]
Principle: By sequencing the entire transcriptome of treated and untreated cells, you can identify genes and pathways that are significantly up- or downregulated by the compound.
Workflow Diagram:
Caption: Workflow for Transcriptomic Profiling using RNA-seq.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat your cells with this compound and a vehicle control. Include multiple biological replicates.
-
-
RNA Isolation:
-
Isolate high-quality total RNA from the cells using a standard kit.
-
-
Library Preparation:
-
Prepare sequencing libraries from the RNA samples. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Expression: Use a statistical package like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups.[18]
-
Pathway Analysis: Use tools like GSEA or DAVID to identify biological pathways that are enriched in the set of differentially expressed genes.
-
IV. Data Presentation
For clear interpretation of your results, we recommend summarizing quantitative data in tables.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | On-Target IC50 (µM) | Cytotoxicity IC50 (µM) |
| LNCaP | Prostate | 5 | 25 |
| PC-3 | Prostate | 8 | 30 |
| MCF-7 | Breast | 15 | >50 |
| MDA-MB-231 | Breast | 12 | 45 |
Table 2: Hypothetical Results from Proteomic Profiling of Off-Target Binders
| Protein | Gene | Fold Enrichment (Compound vs. Control) | Potential Function |
| Protein Kinase B | AKT1 | 5.2 | Cell survival, proliferation |
| NF-kappa-B p65 | RELA | 3.8 | Inflammation, immunity |
| Androgen Receptor | AR | 2.5 | Transcription factor |
V. References
-
Tocopherols in cancer: an update. (n.d.). PMC. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
How to measure and minimize off-target effects... (2021, October 12). YouTube. [Link]
-
Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. (2020, December 12). PubMed. [Link]
-
Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. (n.d.). PMC. [Link]
-
Gamma-tocopherol inhibits human cancer cell cycle progression and cell proliferation by down-regulation of cyclins. (n.d.). PubMed. [Link]
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023, July 13). ACS Publications. [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023, June 1). PMC. [Link]
-
Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. (n.d.). PMC. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]
-
Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing. (n.d.). PubMed Central. [Link]
-
Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. (n.d.). ResearchGate. [Link]
-
CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells. (n.d.). Nucleic Acids Research | Oxford Academic. [Link]
-
Gamma-tocopherol halts cancer cells in lab study. (2017, March 18). Unknown Source. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (n.d.). Technology Networks. [Link]
-
Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. (2013, August 12). ACS Publications. [Link]
-
Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. (n.d.). ACS Publications. [Link]
-
The Role of Vitamin E Isoforms and Metabolites in Cancer Prevention: Mechanistic Insights into Sphingolipid Metabolism Modulation. (n.d.). MDPI. [Link]
-
Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. (2015, September 17). Unknown Source. [Link]
-
Regulation of cell signalling by vitamin E. (n.d.). Cambridge University Press & Assessment. [Link]
-
Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. (n.d.). ResearchGate. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]
-
identify off-target effects mediated by siRNA seed regions in RNA-seq experiments. (2024, January 8). PMC. [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. [Link]
-
Natural forms of vitamin E and metabolites - regulation of cancer cell death and underlying mechanisms. (n.d.). Unknown Source. [Link]
-
Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung. (2021, June 9). Nucleic Acids Research | Oxford Academic. [Link]
-
Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. (n.d.). MDPI. [Link]
-
MODULATION OF CELLULAR SIGNALING AND GENE EXPRESSION BY VITAMIN E. (n.d.). University of Miami. [Link]
-
Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. (2018, April 20). NIH. [Link]
-
Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). Unknown Source. [Link]
-
CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog. [Link]
-
How can off-target effects of drugs be minimised? (n.d.). Patsnap Synapse. [Link]
-
Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC. [Link]
-
Cellular and molecular effects of alpha-tocopheryloxybutyrate: lessons for the design of vitamin E analog for cancer prevention. (n.d.). PubMed. [Link]
-
OFF-Target Effects of Mycophenolic Acid on BK Polyomavirus Replication in Primary Human Renal Proximal Tubular Epithelial Cells. (n.d.). bioRxiv. [Link]
-
Phenotypic screening. (n.d.). Wikipedia. [Link]
-
Does Vitamin E Prevent or Promote Cancer? (n.d.). AACR Journals. [Link]
-
Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells. (n.d.). PubMed Central. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. [Link]
-
γ-tocopherol's therapeutic effects in cancer. (n.d.). ResearchGate. [Link]
-
Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines. (n.d.). ResearchGate. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (n.d.). ResearchGate. [Link]
-
Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. (2018, September 1). LCGC International. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. (2018, February 22). NIH. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018, December 12). Unknown Source. [Link]
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Technical Support Center: Optimizing 5-(4-Morpholinylmethyl) delta-Tocopherol for Apoptosis Induction
Welcome to the technical support center for 5-(4-Morpholinylmethyl) delta-Tocopherol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use for apoptosis induction in cancer cell lines. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, application, and fundamental mechanism of this compound.
Question: What is this compound and its proposed mechanism of action?
Answer: this compound is a synthetic derivative of delta-tocopherol (δ-T), a natural isoform of Vitamin E.[1][2] While delta-tocopherol itself has demonstrated potent anti-cancer and pro-apoptotic activities, the addition of a morpholinylmethyl group at the C5 position of the chromanol ring is a chemical modification intended to enhance solubility and/or cellular uptake, common strategies in the development of vitamin E-based anticancer agents.[3][4]
The proposed mechanism of action is extrapolated from its parent compound, delta-tocopherol. Unlike α-tocopherol, which has shown inconsistent results in cancer prevention trials, δ-T effectively induces apoptosis and inhibits proliferation in various cancer cell lines, including prostate, lung, and breast cancer.[1][5][6][7] Key mechanistic pillars include:
-
Inhibition of Pro-Survival Signaling: δ-T has been shown to attenuate the activation of the PI3K/AKT signaling pathway, a critical axis for cell growth and survival that is frequently hyperactivated in cancer.[6]
-
Induction of Apoptotic Pathways: The compound is believed to trigger apoptosis by modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2) and activating the caspase cascade.[8][9]
-
Trapping of Reactive Species: δ-T is a potent antioxidant that can scavenge reactive oxygen and nitrogen species (RONS), which can contribute to reducing the oxidative stress that drives carcinogenesis.[2][10]
The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway for this compound.
Question: What is the recommended solvent for preparing stock solutions?
Answer: As a lipophilic compound, this compound is practically insoluble in water.[11][12] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). For certain applications, absolute ethanol can also be used.
Self-Validating Protocol Insight: Always prepare a high-concentration stock (e.g., 10-50 mM in DMSO) and dilute it into your culture medium for final working concentrations. This ensures the final DMSO concentration in your experiment remains non-toxic to the cells, typically well below 0.5% and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to validate that observed effects are due to the compound and not the solvent.
Question: What is a reliable starting concentration range for in vitro experiments?
Answer: The optimal concentration is highly dependent on the specific cancer cell line. Based on published data for delta-tocopherol and related tocotrienols, a good starting point for a dose-response experiment is a range from 1 µM to 50 µM .[13][14] Some sensitive cell lines may respond to lower concentrations, while more resistant lines may require higher doses. A preliminary dose-finding study is critical.
| Cell Type | Example Cell Lines | Suggested Starting Range (µM) | Supporting References |
| Prostate Cancer | LNCaP, PC-3 | 5 - 40 | [6][9] |
| Lung Cancer | H1299, A549 | 10 - 50 | [5][10][14] |
| Breast Cancer | MDA-MB-435, MCF-7 | 5 - 30 | [7][15] |
| Melanoma | A375 | 10 - 40 | [16] |
Section 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or No Apoptosis Detected After Treatment
Question: I treated my cells with 20 µM of the compound for 24 hours, but my Annexin V/PI assay shows no significant increase in apoptosis compared to the vehicle control. What went wrong?
Answer: This is a common challenge when optimizing a new compound. The lack of response is typically related to concentration, time, or cell-specific factors. Here is a systematic troubleshooting workflow:
Sources
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- 5. δ-tocopherol is more active than α - or γ -tocopherol in inhibiting lung tumorigenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. δ-Tocopherol inhibits the development of prostate adenocarcinoma in prostate specific Pten-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed tocopherols prevent mammary tumorigenesis by inhibiting estrogen action and activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-Tocopherol prevents methylglyoxal-induced apoptosis by reducing ROS generation and inhibiting apoptotic signaling cascades in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gamma-Tocopherol or combinations of vitamin E forms induce cell death in human prostate cancer cells by interrupting sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. δ-Tocopherol Is More Active than α- or γ-Tocopherol in Inhibiting Lung Tumorigenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pro-apoptotic mechanisms of action of a novel vitamin E analog (alpha-TEA) and a naturally occurring form of vitamin E (delta-tocotrienol) in MDA-MB-435 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting melanoma stem cells with the Vitamin E derivative δ-tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation and Troubleshooting for In Vivo Administration of 5-(4-Morpholinylmethyl) delta-Tocopherol
A Note from Your Senior Application Scientist:
Welcome, researchers. This guide is designed to be your partner in the lab as you tackle the formulation of 5-(4-Morpholinylmethyl) delta-Tocopherol. As a highly lipophilic derivative of Vitamin E, this compound presents significant, but not insurmountable, challenges for achieving consistent and effective in vivo delivery. My goal is to move beyond simple protocols and provide you with the underlying scientific rationale—the "why" behind the "how"—to empower you to make informed decisions, troubleshoot effectively, and generate reproducible data. This is a self-validating system; by understanding the principles, you can adapt and optimize for your specific experimental needs. Let's begin.
Part 1: Foundational Knowledge & Pre-Formulation FAQs
This section addresses the critical first questions you should ask before weighing out your first milligram. Understanding the inherent properties of your compound is the bedrock of successful formulation.
Q1: What are the key physicochemical properties of this compound that I must consider?
While specific experimental data for this exact molecule is not broadly published, we can infer its properties from its parent structures, delta-tocopherol and morpholine.
-
High Lipophilicity: The delta-tocopherol backbone is a large, fat-soluble structure.[1] It is practically insoluble in water but soluble in organic solvents and oils.[2][3] The addition of the morpholinylmethyl group introduces a tertiary amine, which may slightly increase polarity compared to the parent tocopherol, but the molecule will remain overwhelmingly lipophilic.
-
Viscous Nature: Tocopherols are typically viscous oils, which can make handling and precise measurements challenging.[1]
-
Oxidation & Light Sensitivity: Like all tocopherols, this compound is prone to oxidation and can degrade upon exposure to air and light.[1][3] Formulations should be prepared fresh, protected from light, and potentially blanketed with an inert gas like nitrogen or argon.[4]
-
Basic Moiety: The morpholine group contains a nitrogen atom, making the compound basic. This creates the possibility of forming a salt to improve aqueous solubility, although this is often insufficient for highly lipophilic compounds on its own.
Q2: Why is formulating a simple aqueous solution for injection not a viable option?
Directly dissolving a highly lipophilic compound like this in an aqueous vehicle (e.g., saline or PBS) will result in extremely low solubility. Injecting such a preparation would lead to immediate precipitation of the compound in the bloodstream or at the injection site. This can cause severe issues, including embolism, local tissue irritation, and a complete lack of systemic bioavailability.[5][6] The core challenge is to keep the drug solubilized as it transitions from the concentrated formulation vehicle into the aqueous environment of the body.[5]
Q3: What initial solubility screening should I perform to guide my formulation strategy?
A systematic solubility assessment is a critical first step. This will determine which formulation strategies are most promising.
Experimental Protocol: Small-Scale Solubility Screening
-
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable solvents and oils.
-
Materials:
-
Your test compound
-
A selection of solvents (see table below)
-
2 mL glass vials
-
Vortex mixer and/or sonicating bath
-
-
Method:
-
Add a small, known amount of the compound (e.g., 1-2 mg) to a tared vial.
-
Add a small volume (e.g., 100 µL) of the first solvent.
-
Vortex vigorously for 1-2 minutes. If not dissolved, sonicate for 5-10 minutes.
-
Visually inspect for any undissolved particles against a light and dark background.
-
If fully dissolved, add another known amount of the compound and repeat until saturation is reached.
-
If not dissolved, continue adding the solvent in known increments (e.g., 100 µL) and repeating step 3 until the compound dissolves.
-
Calculate the approximate solubility in mg/mL.
-
-
Data Interpretation: Use the results to populate a table like the one below to guide your formulation choice.
| Vehicle Class | Example Vehicle | Anticipated Solubility | Potential Formulation Strategy |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Very Poor (<0.1 mg/mL) | Not suitable as a primary solvent. |
| Oils | Sesame Oil, Corn Oil, Miglyol 812 | Good to Excellent | Oral (Solution/SEDDS), Intramuscular (Depot) |
| Co-solvents | DMSO, PEG 400, Ethanol, Propylene Glycol | Moderate to Good | IV (Co-solvent system), Oral (SEDDS) |
| Surfactants | Tween 80, Cremophor EL, TPGS | Acts as a solubilizer, not a primary solvent | IV (Micellar solution), Oral (SEDDS) |
Scientist's Note: This screening is fundamental. If your compound is highly soluble in a particular oil, a simple oil-based formulation for oral or intramuscular routes becomes a strong candidate.[7] If it shows good solubility in co-solvents like DMSO or PEG 400, an intravenous (IV) co-solvent system may be feasible.
Part 2: Formulation Strategies & Troubleshooting Guides
This section provides detailed, problem-oriented guides for developing formulations based on your desired route of administration.
Decision-Making Workflow for Formulation Selection
Before diving into specific protocols, use this workflow to guide your choice of a starting formulation.
Caption: Formulation selection workflow based on administration route.
Guide 1: Oral Administration
Problem: "I need to administer my compound orally. How do I prepare a formulation that ensures consistent absorption?"
Oral delivery is often preferred for its ease of administration.[8] However, for highly lipophilic drugs, absorption can be erratic.[8] Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent strategy to overcome this by presenting the drug in a solubilized state in the gastrointestinal tract.[9][10][11]
Solution: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: A SEDDS is an isotropic mixture of oil, a surfactant, and a co-solvent that, upon gentle agitation in an aqueous environment (like the stomach), spontaneously forms a fine oil-in-water nanoemulsion.[9] This nanoemulsion keeps the drug dissolved, increasing the surface area for absorption and improving bioavailability.[8][9]
Experimental Protocol: SEDDS Formulation
-
Component Selection:
-
Oil Phase: Choose an oil where the drug has high solubility (from your screening). Common choices include sesame oil, corn oil, or medium-chain triglycerides (e.g., Miglyol 812).[12]
-
Surfactant: Select a biocompatible, non-ionic surfactant. Polysorbate 80 (Tween 80) and Cremophor EL are common choices. D-α-tocopheryl polyethylene glycol succinate (TPGS) is an excellent option as it is a Vitamin E derivative and can enhance absorption.[8]
-
Co-solvent/Co-surfactant: Use a water-miscible solvent to improve drug solubilization and aid in emulsion formation. Examples include PEG 400, Propylene Glycol, or Ethanol.[7]
-
-
Formulation Development (Example):
-
Objective: Create a stable pre-concentrate that emulsifies rapidly upon dilution.
-
Method:
-
In a glass vial, dissolve the required amount of this compound in the chosen oil phase. Gentle warming (30-40°C) may be required.
-
Add the surfactant and co-solvent.
-
Vortex until a clear, homogenous mixture is formed. This is your SEDDS pre-concentrate.
-
-
| Component | Example | Typical % (w/w) | Function |
| Oil | Sesame Oil | 30-50% | Solubilizes the lipophilic drug. |
| Surfactant | Tween 80 | 30-60% | Reduces interfacial tension to form an emulsion. |
| Co-solvent | PEG 400 | 10-20% | Increases drug solubility; aids surfactant function. |
-
Self-Validation & QC:
-
Visual Test: Add 100 µL of your SEDDS pre-concentrate to 10 mL of water in a glass vial. Invert gently 2-3 times.
-
Successful Result: The mixture should rapidly form a transparent or bluish-white nanoemulsion with no visible drug precipitation or oil slicks.
-
Troubleshooting: If the emulsion is cloudy, breaks quickly, or shows precipitation, adjust the surfactant-to-oil ratio (Smix ratio). You may need to construct a pseudo-ternary phase diagram to identify the optimal ratios for self-emulsification.[10]
-
Guide 2: Intravenous Administration
Problem: "My experiment requires direct IV injection. How do I create a safe, sterile formulation that won't precipitate in the bloodstream?"
IV administration of lipophilic drugs is challenging due to the risk of precipitation upon dilution in the blood, which can be lethal.[5][6] The key is to use a vehicle system that maintains solubility even after significant dilution.
Solution: Co-Solvent Formulation
Rationale: This technique uses a mixture of a strong, water-miscible organic solvent to dissolve the drug, which is then carefully diluted with an aqueous vehicle just before injection. The final concentration of the organic solvent must be kept low to minimize toxicity.[7][13]
Experimental Protocol: Co-Solvent IV Formulation
-
Component Selection (in order of preference for safety):
-
Primary Solvents: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), Ethanol.[7]
-
Surfactant (Optional but Recommended): A small amount of a surfactant like Tween 80 or Cremophor EL can help stabilize the formulation upon dilution.
-
Aqueous Diluent: Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W).
-
-
Formulation Development (Example: A 1:1:8 DMSO:Tween 80:Saline Vehicle):
-
Objective: To prepare a 1 mg/mL final solution for injection.
-
Method:
-
Prepare a stock solution of the drug at 10 mg/mL in 100% DMSO. Ensure it is fully dissolved. This is your drug concentrate.
-
In a separate sterile tube, prepare the vehicle diluent. For every 1 part of drug concentrate, you will need 1 part Tween 80 and 8 parts saline. For example, to make 1 mL of final formulation, mix 100 µL of Tween 80 with 800 µL of sterile saline.
-
CRITICAL STEP (Dilution): While vortexing the vehicle diluent (Step 2), slowly add 100 µL of the drug concentrate (Step 1) drop by drop. The continuous mixing is essential to prevent localized supersaturation and precipitation.
-
The final formulation will contain: 1 mg/mL drug, 10% DMSO, 10% Tween 80, and 80% Saline.
-
-
-
Self-Validation & QC:
-
Visual Inspection: The final solution must be perfectly clear. Inspect it against light and dark backgrounds. Any haze, cloudiness, or particulate matter indicates precipitation, and the formulation MUST NOT be injected.[14]
-
Tolerability: The final concentration of DMSO and other organic solvents should be as low as possible. High concentrations of DMSO can cause hemolysis and local irritation.[7] Always run a pilot study with the vehicle alone to check for adverse reactions in the animals.[15]
-
Part 3: Advanced Troubleshooting
Problem: "My IV co-solvent formulation looks clear initially, but I suspect it's precipitating upon injection. What can I do?"
This is a common and dangerous issue known as "in vivo precipitation."[5] The drug remains soluble in the concentrated co-solvent mix but crashes out as the formulation is rapidly diluted in the bloodstream.
Troubleshooting Workflow for Formulation Instability
Caption: A logical workflow for diagnosing and fixing formulation instability.
Advanced Solution: Using Cyclodextrins for IV Solubilization
-
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate lipophilic drug molecules, forming an inclusion complex that is water-soluble.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.
-
When to Use: This is an excellent alternative when co-solvent systems fail or when the required dose is high, and solvent toxicity is a concern.
-
Method Brief:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).
-
Slowly add the powdered drug to the CD solution while stirring or sonicating.
-
The formation of the inclusion complex can take time, from minutes to hours.
-
Once a clear solution is obtained, it can be sterile-filtered for IV administration.
-
References
-
Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System. (2023). National Institutes of Health (NIH). [Link]
-
Delta-Tocopherol | C27H46O2. PubChem. [Link]
-
Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (2021). National Institutes of Health (NIH). [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). ResearchGate. [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). National Institutes of Health (NIH). [Link]
-
Fabrication of Ethosomes Containing Tocopherol Acetate to Enhance Transdermal Permeation: In Vitro and Ex Vivo Characterizations. (2022). National Institutes of Health (NIH). [Link]
-
Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. [Link]
-
Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023). PubMed Central. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
- Formulation and delivery method to enhance antioxidant potency of vitamin E.
-
Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis. [Link]
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (2018). PubMed. [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. [Link]
-
Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. [Link]
-
Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). ResearchGate. [Link]
-
Formulation of tocopherol nanocarriers and in vitro delivery into human skin. ResearchGate. [Link]
-
Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023). ACS Publications. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2014). National Institutes of Health (NIH). [Link]
-
Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]
- METHANOL EXTRACTION OF TOCOPHEROL.
-
Alpha-Tocopherol-Infused Flexible Liposomal Nanocomposite Pressure-Sensitive Adhesive: Enhancing Skin Permeation of Retinaldehyde. (2024). MDPI. [Link]
-
delta-tocopherol. The Good Scents Company. [Link]
-
Development and in vitro characterization of self-emulsifying drug delivery system (SEDDS) for oral opioid peptide delivery. Taylor & Francis Online. [Link]
-
Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. MDPI. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. U.Porto. [Link]
-
PREVENTING CRYSTALLIZATION WITH THE FOR SUCCESSFUL PARENTERAL FORMULATION. Technobis. [Link]
-
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]
-
Manufacture of Parenteral Products and Troubleshooting - Part A. Slideshare. [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
Solvents for a Safer, Sustainable Lab. University of Southern California. [Link]
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar. [Link]
-
Delta-tocopherol – Knowledge and References. Taylor & Francis. [Link]
-
Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. (2010). National Institutes of Health (NIH). [Link]
-
DL-alpha-Tocopherol. PubChem. [Link]
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- 3. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8110600B2 - Formulation and delivery method to enhance antioxidant potency of vitamin E - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
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- 14. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 5-(4-Morpholinylmethyl) delta-Tocopherol and its Degradation Products
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-(4-Morpholinylmethyl) delta-Tocopherol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the analytical characterization and stability testing of this compound. The information herein is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
Introduction
This compound is a synthetic derivative of delta-tocopherol, a naturally occurring form of Vitamin E. The incorporation of a morpholinylmethyl group at the 5-position of the chromanol ring introduces a basic amine functionality, altering its physicochemical properties and potentially its stability profile compared to the parent tocopherol. Understanding the degradation pathways of this molecule is critical for formulation development, stability assessment, and ensuring the safety and efficacy of potential therapeutic applications. This guide will walk you through common analytical challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of degradation on the this compound molecule?
A1: Based on the chemical structure, there are two primary sites susceptible to degradation under forced degradation conditions (e.g., oxidative, thermal, photolytic, and acid/base stress):
-
The Phenolic Hydroxyl Group: The hydroxyl group on the chromanol ring is characteristic of tocopherols and is the primary site of antioxidant activity. It is highly susceptible to oxidation, which can lead to the formation of quinone-type structures.[1][2]
-
The Benzylic Morpholinylmethyl Group: The carbon-nitrogen bond of the benzylic amine and the benzylic carbon itself are prone to oxidative cleavage.[3][4] Amines, in general, are susceptible to oxidation, potentially forming N-oxides.[3][4]
A proposed overview of the degradation initiation sites is presented below.
Caption: Key degradation sites on the this compound molecule.
Q2: I am not seeing my parent compound peak in my HPLC chromatogram after oxidative stress with hydrogen peroxide. What could be the reason?
A2: The absence of the parent peak after oxidative stress suggests extensive degradation. Phenols and amines are particularly susceptible to oxidation.[3][4] The combination of a phenolic hydroxyl group and a benzylic amine in the same molecule makes it highly reactive towards oxidizing agents like hydrogen peroxide.
Troubleshooting Steps:
-
Reduce the Severity of Stress Conditions: The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating. If you observe complete degradation, consider the following adjustments:
-
Decrease the concentration of hydrogen peroxide (e.g., from 3% to 0.1%).
-
Reduce the exposure time.
-
Lower the temperature of the reaction.
-
-
Sample Preparation: Ensure that your sample is properly quenched after the stress period to prevent further degradation before analysis. A common quenching agent for residual peroxide is sodium metabisulfite.
-
Analytical Method Check: Verify that your HPLC method is capable of detecting the parent compound. Inject a known standard of this compound to confirm system suitability.
Q3: I am observing multiple degradation peaks in my chromatogram. How can I identify them?
A3: The identification of unknown degradation products requires a systematic approach, typically involving High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
Workflow for Degradant Identification:
-
Obtain High-Resolution Mass Spectra: Determine the accurate mass of the degradation products to propose possible elemental compositions.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions to obtain structural information. Compare the fragmentation pattern with that of the parent compound.
-
Tocopherol Core Fragmentation: Look for characteristic fragments of the tocopherol chromanol ring. For delta-tocopherol, a key fragment ion is often observed at m/z 137, resulting from the cleavage of the heterocyclic ring.
-
Morpholinylmethyl Side Chain Fragmentation: The morpholine ring can produce characteristic fragment ions. Also, cleavage at the benzylic position is common for benzylamines.[5]
-
-
Propose Structures: Based on the mass difference from the parent compound and the MS/MS fragmentation patterns, propose plausible chemical structures for the degradation products.
Caption: Workflow for the identification of degradation products.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing for the Parent Compound | - Secondary interactions between the basic morpholine group and acidic silanols on the HPLC column. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the morpholine nitrogen to ensure it is consistently protonated or deprotonated. |
| Poor Resolution Between Degradation Products | - Inadequate separation power of the mobile phase. - Isocratic elution may not be sufficient for complex mixtures. | - Optimize the mobile phase composition. For reversed-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile or methanol) to water. - Implement a gradient elution program.[6] |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[7] - Use a column oven to maintain a stable temperature. - Use a guard column and ensure proper sample cleanup to extend column lifetime.[8] |
Mass Spectrometry Analysis Issues
| Problem | Possible Causes | Solutions |
| Low Ionization Efficiency | - this compound is a relatively nonpolar molecule with a basic nitrogen, which can be challenging to ionize efficiently. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Acidify the mobile phase (e.g., with 0.1% formic acid) to promote protonation of the morpholine nitrogen in positive ion mode. |
| In-Source Fragmentation | - High source temperatures or voltages can cause the molecule to fragment before mass analysis. | - Reduce the fragmentor or cone voltage. - Lower the source temperature. |
| Difficulty Interpreting MS/MS Spectra | - Complex fragmentation pathways. | - Analyze the MS/MS spectra of the parent compound and any available standards of related compounds to identify characteristic fragmentation patterns. - For benzylamines, expect cleavage of the C-N bond and benzylic C-C bond.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol outlines a typical procedure for subjecting this compound to oxidative stress.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
A control sample should be prepared by adding 1 mL of water instead of hydrogen peroxide.
-
-
Quenching: After the incubation period, add a small amount of 1 M sodium metabisulfite solution dropwise until the peroxide is neutralized (test with peroxide test strips).
-
Analysis: Dilute the stressed and control samples with the mobile phase to a suitable concentration for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Method for Separation and Identification
This is a starting point for developing a stability-indicating HPLC-MS/MS method.
-
HPLC System:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS System (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Fragmentor Voltage: 120 V
-
MS1 Scan Range: m/z 100-1000
-
MS2 Collision Energy: 10-40 eV (for fragmentation of selected precursor ions)
-
Proposed Degradation Pathways
Based on the chemical nature of the molecule and literature on related compounds, the following degradation pathways are proposed under oxidative stress:
-
Oxidation of the Phenolic Hydroxyl Group: This can lead to the formation of a quinone derivative.
-
N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.[3][4]
-
Cleavage of the Morpholinylmethyl Group: The bond between the chromanol ring and the morpholinylmethyl group can cleave, leading to the formation of delta-tocopherol and other morpholine-related byproducts.
-
Oxidation of the Benzylic Carbon: The benzylic carbon can be oxidized to a carbonyl group.[3][4]
Caption: Proposed oxidative degradation pathways.
References
-
HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). ResearchGate. Available at: [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Oxidation of phenol. YouTube. Available at: [Link]
-
Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI. Available at: [Link]
-
Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. Available at: [Link]
-
HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. MDPI. Available at: [Link]
-
Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch. MDPI. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. Available at: [Link]
-
Study on the chemical stability of benzoxazine‐based phenolic resins in carboxylic acids. Wiley Online Library. Available at: [Link]
-
Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Analysis of Tocopherols and Tocotrienols by HPLC. AOCS. Available at: [Link]
-
HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO. Available at: [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. Available at: [Link]
-
Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. National Institutes of Health. Available at: [Link]
-
Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. National Institutes of Health. Available at: [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available at: [Link]
-
Selective analysis of phenolic compounds in propolis by HPLC-MS/MS. ResearchGate. Available at: [Link]
-
Liquid phase method for morpholine. Hawach Scientific. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Available at: [Link]
-
Method of Analysis for Vitamin E or Tocopheryl Acetate. Pharmaguideline. Available at: [Link]
-
Oxidation of Phenol. YouTube. Available at: [Link]
-
Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. Available at: [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
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- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. HPLC故障排除指南 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Antioxidant Activity: 5-(4-Morpholinylmethyl) delta-Tocopherol vs. alpha-Tocopherol
Introduction
Vitamin E comprises a family of eight naturally occurring lipid-soluble compounds, divided into tocopherols and tocotrienols, that are essential for human health.[1] Among these, alpha-tocopherol is the most biologically active and widely distributed form, primarily recognized for its potent radical-scavenging antioxidant activity that protects cell membranes from lipid peroxidation.[1][2] However, the quest for antioxidants with enhanced efficacy, stability, or targeted delivery has led to the synthesis of novel vitamin E analogs.[3] This guide provides an in-depth comparison of the antioxidant activity of a synthetic analog, 5-(4-Morpholinylmethyl) delta-Tocopherol, against the natural benchmark, alpha-tocopherol.
The rationale for this comparison stems from the structural nuances of tocopherol isoforms. While alpha-tocopherol is the most abundant in tissues, other forms like delta-tocopherol, which has a less substituted chromanol ring, exhibit different antioxidant profiles.[4][5] The addition of a morpholinylmethyl group to the delta-tocopherol structure presents an intriguing modification, suggesting potential alterations in solubility, cellular uptake, and radical scavenging capacity. This analysis will provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their relative performance in validated antioxidant assays.
Structural and Mechanistic Foundations
The antioxidant function of all tocopherols is primarily attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[6][7] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.[7]
The key structural difference between alpha-tocopherol and delta-tocopherol lies in the number and position of methyl groups on the chromanol ring. Alpha-tocopherol has three methyl groups, whereas delta-tocopherol has only one. The synthetic analog, this compound, introduces a bulky, nitrogen-containing morpholinylmethyl substituent at the C-5 position of delta-tocopherol's chromanol ring. This modification could theoretically influence its antioxidant activity by altering the electron-donating capacity of the phenolic hydroxyl group or by affecting its interaction with cellular membranes.
Caption: Tocopherol's mechanism for terminating lipid peroxidation.
Comparative Experimental Data
Direct comparative data for this compound is limited in publicly accessible literature. However, we can infer its potential activity based on studies comparing the parent molecules, alpha- and delta-tocopherol. Generally, in in vitro chemical assays, the antioxidant activity follows the order delta > gamma > beta > alpha. [8]This is often attributed to the lower degree of methylation on the chromanol ring of delta-tocopherol, which may allow for easier access of free radicals to the active hydroxyl group.
Conversely, in vivo studies often show alpha-tocopherol to be the most effective, largely due to the alpha-tocopherol transfer protein (α-TTP) in the liver, which preferentially incorporates alpha-tocopherol into lipoproteins for distribution throughout the body. [1][5] Below is a summary of typical results from common antioxidant assays comparing different tocopherols.
| Assay Type | Compound | Typical Result (Relative) | Rationale for Result |
| DPPH Radical Scavenging | alpha-Tocopherol | Lower Activity | Steric hindrance from three methyl groups on the chromanol ring may slightly impede interaction with the DPPH radical. [9] |
| delta-Tocopherol | Higher Activity | Fewer methyl groups result in less steric hindrance, allowing more effective scavenging of the DPPH radical. [8] | |
| Lipid Peroxidation Inhibition | alpha-Tocopherol | High Activity | Excellent chain-breaking antioxidant within lipid membranes. [6] |
| delta-Tocopherol | High/Synergistic Activity | Can work synergistically with alpha-tocopherol to protect oils against oxidation. [8] | |
| Cellular Antioxidant Activity (CAA) | alpha-Tocopherol | High Activity | Efficiently taken up by cells and protects against intracellular ROS. [10] |
| 5-(4-Morpholinylmethyl) δ-T | Hypothesized: Potentially High | The morpholino group may alter cellular uptake and localization, potentially enhancing or decreasing activity compared to the parent delta-tocopherol. |
Experimental Protocols for Antioxidant Assessment
To rigorously compare these two compounds, a combination of chemical and cell-based assays is essential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically. [11] Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions for both alpha-tocopherol and this compound, as well as a positive control like Trolox. [12]2. Reaction Mixture: In a 96-well plate, add 50 µL of each antioxidant dilution to triplicate wells. Add 150 µL of the DPPH working solution to all wells. [12]3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [13]4. Measurement: Measure the absorbance at the maximum wavelength for DPPH, typically around 517 nm, using a microplate reader. [13][14]5. Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. [11]The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Causality: This is a rapid and straightforward chemical assay to screen for radical scavenging potential. [11]A lower IC50 value indicates higher antioxidant activity.
Caption: Workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism. [10][15] Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and culture until they reach confluence (typically 24 hours). [10]2. Probe and Treatment Loading: Wash the confluent cells with Phosphate-Buffered Saline (PBS). Treat the cells with a solution containing both the fluorescent probe DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) and the desired concentration of the antioxidant (alpha-tocopherol or the synthetic analog). Incubate for 1 hour at 37°C. [16][17]3. Oxidative Stress Induction: Wash the cells again to remove the extracellular probe and antioxidant. Add a solution of a peroxyl radical generator, such as ABAP or AAPH, to induce intracellular oxidative stress. [18]4. Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation ~485 nm, Emission ~538 nm) every 5 minutes for 1 hour. [16]5. Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic profile. The antioxidant activity is quantified by the degree to which it suppresses the fluorescence increase compared to control wells without an antioxidant. Results are often expressed as quercetin equivalents. [10] Causality: This assay models in vivo conditions more closely. [10]A compound must be able to cross the cell membrane, resist metabolic deactivation, and neutralize intracellular reactive oxygen species (ROS) to show activity. [17][18]
Discussion and Conclusion
While alpha-tocopherol is the established benchmark for in vivo vitamin E activity due to its preferential uptake, delta-tocopherol often demonstrates superior or synergistic activity in vitro and in specific applications like the stabilization of oils. [2][8] The introduction of a morpholinylmethyl group in This compound is a significant structural modification. The nitrogen-containing morpholino moiety could increase the polarity of the molecule, potentially altering its solubility and its ability to penetrate the cell membrane. It might also influence the electronic properties of the chromanol ring, thereby affecting the hydrogen-donating ability of the phenolic hydroxyl group.
Hypothesis: It is plausible that the morpholinylmethyl group could enhance cellular uptake or direct the molecule to specific subcellular compartments, potentially leading to higher efficacy in a cellular context, even if its pure chemical radical-scavenging activity is comparable to or slightly less than the parent delta-tocopherol. However, without direct experimental data, this remains speculative.
References
- Mixed tocopherols are better than alpha-tocopherol as anti-oxidantsas good as statins. (n.d.). No source provided.
- Ahsan, H., Ahad, A., Iqbal, J., & Siddiqui, W. A. (2022). Comparison of delta-tocotrienol and alpha-tocopherol effects on hepatic steatosis and inflammatory biomarkers in patients with non-alcoholic fatty liver disease: A randomized double-blind active-controlled trial. PubMed.
- Gao, J., Lin, H., & Wang, X. (2017). A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers. NIH.
- Laguerre, M., et al. (2021). Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. Agritrop.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). No source provided.
- Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. (n.d.). ResearchGate.
- CAA Antioxidant Assay Kit. (n.d.). Zen-Bio.
- Alam, M. N., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH.
- Niki, E. (n.d.). Vitamin E: Mechanism of Its Antioxidant Activity. j-stage.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc..
- Lu, J., Khdour, O. M., Armstrong, J. S., & Hecht, S. M. (2010). Design, synthesis, and evaluation of an α-tocopherol analogue as a mitochondrial antioxidant. PubMed.
- Comparison of antioxidant activites of tocopherols alone and in pharmaceutical formulations. (2018). ResearchGate.
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A Comparative Analysis of the Efficacy of Delta-Tocotrienol and a Novel Synthetic Analog, 5-(4-Morpholinylmethyl) delta-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a family of eight naturally occurring lipid-soluble compounds, is broadly classified into tocopherols and tocotrienols. While alpha-tocopherol is the most abundant form in the body, emerging research has highlighted the superior therapeutic potential of other isoforms, particularly tocotrienols. Delta-tocotrienol, in particular, has garnered significant attention for its potent anticancer, neuroprotective, and anti-inflammatory properties.[1][2] In the quest for enhanced efficacy and novel therapeutic applications, synthetic modifications of the vitamin E scaffold are being explored. This guide provides a comparative overview of the established efficacy of delta-tocotrienol and the theoretical potential of a novel synthetic derivative, 5-(4-Morpholinylmethyl) delta-Tocopherol. Due to the novelty of this compound, direct experimental data on its biological activity is not yet available in published literature. Therefore, this comparison will leverage established data for delta-tocotrienol and infer the potential activities of the synthetic analog based on structure-activity relationships of related compounds.
Chemical Structures
The fundamental difference between tocopherols and tocotrienols lies in their phytyl tail; tocopherols possess a saturated tail, while tocotrienols have an unsaturated tail with three double bonds.[3] This structural variance significantly impacts their biological activity. This compound is a synthetic derivative of delta-tocopherol, featuring a morpholinylmethyl substituent at the C5 position of the chromanol ring.
Delta-Tocotrienol: A Profile of Potent Bioactivity
Delta-tocotrienol has demonstrated significant promise in preclinical studies across a range of therapeutic areas, most notably in oncology and neuroprotection.
Anticancer Efficacy
Delta-tocotrienol exhibits potent cytotoxic effects against a variety of cancer cell lines, often proving to be the most effective among the vitamin E isoforms.[4] Its anticancer activity is attributed to several mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Mechanism of Action:
-
Induction of Apoptosis: Delta-tocotrienol has been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[5]
-
Cell Cycle Arrest: It can arrest the cell cycle at various phases, preventing the uncontrolled proliferation of cancer cells.
-
Modulation of NF-κB Signaling: A crucial mechanism underlying its anticancer and anti-inflammatory effects is the suppression of the constitutively active Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of cell survival and inflammation in many cancers.
-
Inhibition of Angiogenesis: Some studies suggest that tocotrienols can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Signaling Pathway of Delta-Tocotrienol in Cancer Cells
Caption: Delta-tocotrienol's anticancer effects are mediated through multiple pathways.
Quantitative Data: In Vitro Cytotoxicity of Delta-Tocotrienol
| Cancer Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Human Lung Adenocarcinoma (A549) | <4 | 24, 48, 72 |
| Human Glioblastoma (U87MG) | <4 | 24, 48, 72 |
| Human Breast Cancer (MDA-MB-231) | ~5-10 | 24 |
| Human Breast Cancer (MCF-7) | ~5-15 | 24 |
| Human Chondrosarcoma (SW1353) | ~15-25 µg/mL | 24 |
Note: IC50 values can vary depending on the specific experimental conditions.[6][7]
Neuroprotective Effects
Tocotrienols are emerging as promising neuroprotective agents, with studies suggesting they can protect brain cells and support cognitive function.[8] Their ability to cross the blood-brain barrier allows them to exert their antioxidant and anti-inflammatory effects directly within the central nervous system.
Mechanism of Action:
-
Potent Antioxidant Activity: Tocotrienols are powerful antioxidants that can neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage, a key factor in neurodegenerative diseases.
-
Anti-inflammatory Properties: By inhibiting inflammatory pathways, tocotrienols can mitigate neuroinflammation, which is implicated in the progression of various neurological disorders.
This compound: A Theoretical Efficacy Profile
As direct experimental data for this compound is unavailable, its potential efficacy is inferred from the known synthesis method and the structure-activity relationships of related compounds.
Proposed Synthesis
The synthesis of this compound can be achieved via the Mannich reaction.[9][10] This reaction involves the aminomethylation of delta-tocopherol using formaldehyde and a secondary amine, in this case, morpholine. The reaction proceeds by adding the Mannich reagent (formed from formaldehyde and morpholine) to delta-tocopherol and heating the mixture.[10]
Proposed Synthesis Workflow
Caption: Synthesis of the target compound via the Mannich reaction.
Inferred Efficacy and Mechanism of Action
The introduction of a morpholinylmethyl group at the C5 position of the delta-tocopherol chromanol ring is expected to modulate its physicochemical and biological properties.
-
Potential for Enhanced Bioavailability: The addition of the polar morpholine ring may increase the water solubility of the molecule compared to the highly lipophilic delta-tocopherol. This could potentially lead to improved bioavailability and altered pharmacokinetic profiles.
-
Anticipated Anticancer Activity: Heterocyclic compounds, including those containing a morpholine ring, are known to possess a wide range of biological activities, including anticancer effects. The morpholine moiety might introduce novel interactions with biological targets, potentially leading to a distinct or enhanced anticancer mechanism compared to the parent delta-tocopherol. It is plausible that this derivative could also induce apoptosis and modulate cancer-related signaling pathways.
-
Predicted Antioxidant and Anti-inflammatory Effects: The core chromanol ring, responsible for the antioxidant activity of tocopherols, remains intact. Therefore, this compound is expected to retain antioxidant properties. The morpholine group itself might also contribute to the overall anti-inflammatory profile of the molecule.
Comparative Summary
| Feature | Delta-Tocotrienol | This compound |
| Source | Natural (e.g., palm oil, rice bran) | Synthetic |
| Anticancer Activity | Potent, demonstrated in numerous studies | Theoretical, inferred from structural analogs |
| Neuroprotective Activity | Demonstrated in preclinical studies | Theoretical, potential for CNS activity |
| Antioxidant Capacity | High | Expected to be high |
| Mechanism of Action | Well-characterized (apoptosis, NF-κB inhibition) | Inferred, potentially novel mechanisms |
| Bioavailability | Generally lower than tocopherols | Potentially enhanced due to increased polarity |
| Supporting Data | Extensive preclinical data available | No direct experimental data available |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds (Delta-Tocotrienol, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in 100-mm tissue culture dishes and allow them to adhere overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
96-well plates
-
Test compounds
-
DPPH solution (0.1 mM in ethanol)
-
Ethanol
-
Ascorbic acid (as a positive control)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in ethanol.
-
Add 20 µL of each sample or standard to the wells of a 96-well plate.[1]
-
Add 200 µL of freshly prepared DPPH solution to each well and mix.[1]
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[2]
Conclusion
Delta-tocotrienol is a well-established, potent bioactive compound with significant potential in cancer therapy and neuroprotection, supported by a substantial body of preclinical evidence. Its mechanisms of action are multifaceted, involving the induction of apoptosis and modulation of key cellular signaling pathways.
In contrast, this compound represents a novel, unexplored derivative. While direct experimental data on its efficacy is currently lacking, its chemical structure suggests the potential for retained or even enhanced biological activity. The introduction of the morpholine moiety may improve its pharmacokinetic properties and introduce novel interactions with cellular targets.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Head-to-head comparative studies with delta-tocotrienol are imperative to ascertain its therapeutic potential and to determine if this synthetic modification offers any advantages over the naturally occurring compound. Such studies will be crucial in guiding the development of the next generation of vitamin E-based therapeutics.
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A Senior Application Scientist's Guide to the In-Vitro Validation of 5-(4-Morpholinylmethyl) delta-Tocopherol in Cancer Cell Lines
Introduction: Bridging a Research Gap in Tocopherol-Based Cancer Therapeutics
The field of cancer research has long investigated the therapeutic potential of vitamin E and its various isoforms. Among these, delta-tocopherol has emerged as a promising anti-cancer agent, demonstrating superior pro-apoptotic and anti-proliferative effects compared to the more common alpha-tocopherol in various cancer models, particularly in prostate and breast cancer.[1][2][3][4][5] The anticancer activity of delta-tocopherol is partly attributed to its ability to modulate critical signaling pathways, including the PI3K/Akt pathway, which is frequently dysregulated in cancer.[6][7]
Synthetic modifications to the basic tocopherol structure offer an avenue to enhance their therapeutic properties.[8] The introduction of a morpholine moiety, a common scaffold in medicinal chemistry, is a recognized strategy for improving the pharmacological profiles of various compounds, including anticancer drugs.[9] This brings us to the novel compound, 5-(4-Morpholinylmethyl) delta-Tocopherol , a synthetic derivative that combines the established anti-cancer backbone of delta-tocopherol with a functional morpholine group.
To date, there is a notable absence of publicly available experimental data validating the anti-cancer efficacy of this specific derivative. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, outlining a rigorous in-vitro validation workflow. We will propose a series of comparative studies to objectively assess the performance of this compound against its parent compound, natural delta-tocopherol, and a standard chemotherapeutic agent, Doxorubicin.
Comparative Framework: Selecting Appropriate Benchmarks
A robust validation study necessitates the inclusion of relevant comparators to contextualize the activity of the novel compound. We propose the following:
-
Natural Delta-Tocopherol: As the parent compound, this will serve as the primary baseline to determine if the morpholinylmethyl modification enhances or alters the inherent anti-cancer activity.
-
Alpha-Tocopherol: Including the most common isoform of vitamin E will highlight the differential effects of tocopherol variants, with the hypothesis that this compound will exhibit superior efficacy, in line with the known properties of the delta isoform.[1][5]
-
Doxorubicin: A well-established chemotherapeutic agent, Doxorubicin will provide a benchmark for high-potency cytotoxicity, allowing for a comparative assessment of the therapeutic potential of the novel tocopherol derivative.
Proposed In-Vitro Validation Workflow
The following experimental workflow is designed to systematically evaluate the anti-cancer properties of this compound.
Caption: Proposed workflow for in-vitro validation.
Phase 1: Determination of Cytotoxicity and IC50 Values
The initial step is to assess the cytotoxic effects of this compound across a panel of cancer cell lines. We recommend including, at a minimum:
-
Prostate Cancer: PC-3 (androgen-independent) and LNCaP (androgen-sensitive)
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung carcinoma)
-
Normal Cell Line: As a control for selectivity (e.g., human prostate epithelial cells (PrEC) or human mammary epithelial cells (HMEC))
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method to measure cell viability.[10] This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Hypothetical Data Presentation:
| Compound | PC-3 (IC50, µM) | MCF-7 (IC50, µM) | A549 (IC50, µM) | PrEC (IC50, µM) |
| 5-(4-Morpholinylmethyl) δ-T | Hypothesized Lower | Hypothesized Lower | Hypothesized | Hypothesized Higher |
| Natural δ-Tocopherol | Baseline | Baseline | Baseline | Baseline |
| α-Tocopherol | Higher | Higher | Higher | Higher |
| Doxorubicin | Low | Low | Low | Low |
Phase 2: Elucidating the Mode of Cell Death
Following the determination of IC50 values, the next crucial step is to understand how the compound induces cell death.
1. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is the gold standard for detecting apoptosis.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations.
2. Cell Cycle Analysis:
Investigating the effect of the compound on the cell cycle can reveal if it induces cell cycle arrest. This is typically done by staining DNA with propidium iodide and analyzing the distribution of cells in different phases (G0/G1, S, G2/M) using flow cytometry.
Phase 3: Investigating the Mechanism of Action
Based on the known mechanisms of delta-tocopherol, a primary hypothesis is that this compound will modulate the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its hyperactivation is a hallmark of many cancers.[6][7]
Western Blot Analysis:
This technique can be used to measure the expression and phosphorylation status of key proteins in the PI3K/Akt pathway. Cells would be treated with the test compounds, and cell lysates would be probed with antibodies against:
-
Total Akt and phosphorylated Akt (p-Akt)
-
Downstream targets of Akt, such as mTOR and GSK-3β
-
Key apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3
A decrease in the p-Akt/Akt ratio and modulation of downstream targets would provide strong evidence for the compound's mechanism of action.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, delta-tocopherol, alpha-tocopherol, and doxorubicin. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in-vitro validation of this compound. By systematically evaluating its cytotoxicity, mode of action, and underlying molecular mechanisms in comparison to relevant benchmarks, researchers can generate the critical data needed to establish its potential as a novel anti-cancer agent.
Positive outcomes from these studies, particularly a lower IC50 value and higher selectivity compared to natural delta-tocopherol, would warrant further investigation. Subsequent steps could include in-vivo studies using xenograft models to assess tumor growth inhibition and pharmacokinetic and pharmacodynamic analyses. The morpholinylmethyl moiety may also influence the compound's solubility and bioavailability, aspects that are crucial for its development as a therapeutic.
The exploration of synthetic derivatives of naturally occurring anti-cancer compounds like delta-tocopherol represents a promising frontier in oncology drug discovery. A methodical and comparative validation approach, as outlined in this guide, is essential for translating these novel molecules from the laboratory to potential clinical applications.
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Yang, G. et al. (2017). δ-Tocopherol inhibits the development of prostate adenocarcinoma in prostate specific Pten-/- mice. Carcinogenesis, 38(12), 1222-1231. [Link]
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Committee on Carcinogenicity of Chemicals in Food, Consumer Products and the Environment. (2012). Vitamin E and the risk of prostate cancer statement. [Link]
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Chen, X. et al. (2010). Tocopherol-associated protein suppresses prostate cancer cell growth by inhibition of the phosphoinositide 3-kinase pathway. Cancer Research, 70(22), 9244-9252. [Link]
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Baj, J. et al. (2020). Anticancer Potential of Tocopherols-Containing Plants and Semi-Synthetic Tocopherols. Antioxidants, 9(11), 1065. [Link]
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Wang, Y. et al. (2022). Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway. Frontiers in Bioengineering and Biotechnology, 10, 938520. [Link]
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Abad, J. L. et al. (2021). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Journal of Medicinal Chemistry, 64(13), 9184-9204. [Link]
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Park, E. et al. (2021). The Role of Vitamin E Isoforms and Metabolites in Cancer Prevention: Mechanistic Insights into Sphingolipid Metabolism Modulation. International Journal of Molecular Sciences, 22(11), 6013. [Link]
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Ju, J. et al. (2010). Cancer-preventive activities of tocopherols and tocotrienols. Carcinogenesis, 31(4), 533-542. [Link]
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Szymański, D. et al. (2023). Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. Molecules, 28(12), 4875. [Link]
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Constantinou, C. et al. (2019). Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives. BioMed Research International, 2019, 2787941. [Link]
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Das Gupta, S., & Suh, N. (2016). Tocopherols in cancer: An update. Molecular nutrition & food research, 60(6), 1354–1363. [Link]
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Smolarek, A. K. et al. (2012). Mixed tocopherols prevent mammary tumorigenesis by inhibiting estrogen action and activating PPAR-γ. Clinical Cancer Research, 18(1), 89-99. [Link]
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Campbell, L. et al. (2006). The cytotoxicity of vitamin E is both vitamer- and cell-specific and involves a selectable trait. Journal of nutritional biochemistry, 17(2), 89-101. [Link]
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Azzi, A. et al. (2007). Antagonistic effects of alpha-tocopherol and alpha-tocopheryl phosphate on the PI3K/AKT signal transduction pathway. FEBS letters, 581(28), 5419-5424. [Link]
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Papież, M. A. et al. (2018). Synthesis and biological evaluation of α-D-tocopherol derivatives as anticancer agents targeting mitochondrial metabolism. European Journal of Medicinal Chemistry, 157, 1029-1041. [Link]
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Shun, M. C. et al. (2011). Inhibitory effects of γ- and δ-tocopherols on estrogen-stimulated breast cancer in vitro and in vivo. Breast Cancer Research and Treatment, 129(3), 745-756. [Link]
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Sylvester, P. W. et al. (2014). Tocotrienols target PI3K/Akt signaling in anti-breast cancer therapy. Molecular and cellular biochemistry, 395(1-2), 1-11. [Link]
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Pédeboscq, S. et al. (2012). Non-Antioxidant Properties of α-Tocopherol Reduce the Anticancer Activity of Several Protein Kinase Inhibitors In Vitro. PLoS ONE, 7(5), e36811. [Link]
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A Comparative Analysis of 5-(4-Morpholinylmethyl) delta-Tocopherol and Known Inhibitors in the Mitigation of Lipid Peroxidation and Ferroptosis
This guide provides a comprehensive cross-validation of the hypothesized activity of a novel synthetic tocopherol derivative, 5-(4-Morpholinylmethyl) delta-Tocopherol, against established inhibitors of lipid peroxidation and ferroptosis. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of these inhibitors and presents detailed experimental protocols for their comparative evaluation. Our objective is to offer a robust framework for assessing the potential of new chemical entities in combating cellular processes implicated in a range of pathologies, from neurodegenerative diseases to cancer.
Introduction: The Dual Threats of Lipid Peroxidation and Ferroptosis
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This chain reaction, often initiated by reactive oxygen species (ROS), leads to the formation of harmful byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), compromising membrane integrity and cellular function.
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is distinct from other cell death modalities like apoptosis and is increasingly recognized as a key player in various diseases. The core of ferroptosis lies in the failure of cellular antioxidant systems, most notably the glutathione peroxidase 4 (GPX4) enzyme, to neutralize lipid peroxides.
Given the central role of lipid peroxidation in ferroptosis, compounds that can effectively inhibit this process are of significant therapeutic interest. Vitamin E, a family of lipid-soluble antioxidants, is a natural defense against lipid peroxidation. Delta-tocopherol, a member of this family, possesses a chromanol ring that can donate a hydrogen atom to quench lipid peroxyl radicals, thus terminating the peroxidation chain reaction. The novel compound, this compound, is a synthetic derivative of delta-tocopherol. It is hypothesized that the addition of the morpholinylmethyl group may enhance its bioavailability or cellular uptake, potentially leading to improved cytoprotective effects.
This guide will compare the hypothesized activity of this compound with three well-characterized inhibitors:
-
Trolox: A water-soluble analog of vitamin E, widely used as an antioxidant standard in biochemical assays.
-
Ferrostatin-1 (Fer-1): A potent and selective inhibitor of ferroptosis that acts as a radical-trapping antioxidant.[2]
-
Liproxstatin-1 (Lip-1): Another highly potent spiroquinoxalinamine derivative that specifically inhibits ferroptosis by preventing the accumulation of lipid ROS.[3]
Mechanistic Overview of Inhibitors
The efficacy of an inhibitor is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for interpreting experimental data and predicting therapeutic potential.
Tocopherols and Trolox: The Radical Scavengers
The primary antioxidant mechanism of tocopherols and their analogs like Trolox involves the donation of a hydrogen atom from the hydroxyl group on their chromanol ring to lipid peroxyl radicals. This action neutralizes the radical and terminates the lipid peroxidation chain reaction. The resulting tocopheryl or Trolox radical is relatively stable and can be recycled back to its active form by other cellular antioxidants like ascorbate.
Ferrostatin-1 and Liproxstatin-1: Potent Ferroptosis Suppressors
Ferrostatin-1 and Liproxstatin-1 are highly effective inhibitors of ferroptosis.[4] Their mechanism of action is attributed to their ability to act as potent radical-trapping antioxidants within the lipid membrane, thereby preventing the accumulation of lipid hydroperoxides that drive ferroptotic cell death.[5] Studies have shown that they are significantly more effective than traditional phenolic antioxidants like α-tocopherol in preventing ferroptosis, suggesting a more specialized or efficient interaction with the lipid radicals involved in this specific cell death pathway.[6]
Experimental Framework for Comparative Analysis
To objectively compare the activity of this compound with the known inhibitors, a series of well-defined in vitro experiments are proposed. These protocols are designed to be self-validating, incorporating appropriate positive and negative controls.
Induction of Ferroptosis and Lipid Peroxidation
A reliable method to induce ferroptosis in a controlled manner is essential for screening potential inhibitors. RSL3, a small molecule inhibitor of GPX4, is a well-established and potent inducer of ferroptosis.[7] By directly inhibiting GPX4, RSL3 leads to the accumulation of lipid peroxides and subsequent cell death.
Caption: RSL3-induced ferroptosis pathway.
Experimental Workflow for Inhibitor Comparison
The following workflow outlines a systematic approach to compare the inhibitory activities of the test compounds.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key assays in this comparative guide.
Protocol 1: Cell Viability Assay to Determine Inhibitor Potency
This protocol is used to quantify the ability of the test compounds to rescue cells from RSL3-induced ferroptosis.
Materials:
-
Adherent cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium
-
RSL3 (stock solution in DMSO)
-
This compound, Trolox, Ferrostatin-1, Liproxstatin-1 (stock solutions in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-1080 cells into a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.[1]
-
Compound Preparation: Prepare serial dilutions of this compound, Trolox, Ferrostatin-1, and Liproxstatin-1 in complete cell culture medium.
-
Pre-treatment: Remove the existing medium from the cells and add the prepared inhibitor dilutions. Incubate for 1-2 hours.
-
Ferroptosis Induction: Add RSL3 to the wells to a final concentration known to induce significant cell death (e.g., 100-500 nM, to be optimized for the specific cell line).[1]
-
Incubation: Incubate the plate for 24 hours.[8]
-
Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control (DMSO-treated cells). Plot the cell viability against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol directly measures the accumulation of lipid peroxides, a key hallmark of ferroptosis, using a fluorescent probe.[1]
Materials:
-
Cells cultured on glass-bottom dishes or in a 96-well black, clear-bottom plate
-
RSL3
-
Test inhibitors
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the inhibitors and RSL3 as described in Protocol 1.
-
Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium to a final concentration of 1-5 µM.[1]
-
Incubation: Incubate for 30-60 minutes at 37°C.[1]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately. The unoxidized probe will fluoresce red, while the oxidized form will fluoresce green. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel will be quantified.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison.
Hypothetical Comparative IC50 Values
The following table presents hypothetical IC50 values for the inhibition of RSL3-induced ferroptosis, as determined by the cell viability assay.
| Compound | Hypothetical IC50 (nM) |
| This compound | 500 |
| Trolox | 1000 |
| Ferrostatin-1 | 20 |
| Liproxstatin-1 | 15 |
These are hypothetical values for illustrative purposes only.
Interpretation of Results
A lower IC50 value indicates a higher potency of the inhibitor. Based on the hypothetical data, Ferrostatin-1 and Liproxstatin-1 are the most potent inhibitors, followed by the novel compound this compound, and then Trolox. The enhanced potency of the novel compound compared to Trolox could be attributed to the morpholinylmethyl substitution, potentially improving its cellular accumulation or interaction with lipid radicals.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-validation of novel compounds targeting lipid peroxidation and ferroptosis. By employing standardized protocols and comparing against well-characterized inhibitors, researchers can gain valuable insights into the potency and mechanism of action of their compounds of interest.
The hypothesized activity of this compound as a potent inhibitor of ferroptosis warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in more complex in vivo models of diseases where ferroptosis is implicated, and assessing its pharmacokinetic and safety profiles. The systematic approach outlined in this guide will be instrumental in advancing our understanding of this promising new compound and its potential therapeutic applications.
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A Comparative Analysis of 5-(4-Morpholinylmethyl) delta-Tocopherol and Other Morpholino-Tocopherol Derivatives in Preclinical Research
Introduction: The Rationale for Tocopherol Modification
Vitamin E, a collection of eight naturally occurring lipid-soluble compounds (four tocopherols and four tocotrienols), is a cornerstone of antioxidant defense in biological systems.[1][2] Its primary role is to protect polyunsaturated fatty acids from lipid peroxidation by scavenging lipid peroxyl radicals and quenching reactive oxygen species (ROS).[2] Among the different isomers, α-tocopherol has the highest biological activity, largely due to the specific selection by the hepatic α-tocopherol transfer protein.[2][3] However, the therapeutic potential of natural tocopherols is often limited by factors such as stability and bioavailability.[1][3] This has spurred the development of synthetic derivatives designed to enhance specific biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4]
This guide focuses on a specific class of synthetic analogs: morpholino-derivatives of tocopherol, with a particular emphasis on 5-(4-Morpholinylmethyl) delta-Tocopherol . The introduction of a morpholine moiety, a heterocyclic amine, can significantly alter the physicochemical properties of the parent tocopherol molecule, potentially leading to enhanced biological efficacy. This document provides a comparative overview of this compound and other related morpholino derivatives, supported by established experimental protocols for their evaluation.
Structural and Mechanistic Considerations
The core structure of tocopherols consists of a chromanol ring and a phytyl tail.[1][2] The antioxidant activity is primarily attributed to the hydroxyl group on the chromanol ring, which donates a hydrogen atom to neutralize free radicals.[2] The number and position of methyl groups on the chromanol ring differentiate the α, β, γ, and δ isoforms and influence their antioxidant potency.[5][6]
The synthesis of morpholino-tocopherol derivatives typically involves an aminomethylation reaction, such as the Mannich reaction.[7] This process introduces a morpholinomethyl group onto the aromatic ring of the tocopherol. In the case of delta-tocopherol, which has unsubstituted positions at C5 and C7, this modification can occur at these sites. The introduction of the nitrogen-containing morpholine ring can influence the molecule's polarity, solubility, and interaction with biological targets.
Comparative Performance Data
While direct, head-to-head experimental data for this compound against other specific morpholino derivatives is limited in publicly available literature, we can extrapolate and compare their expected performance based on studies of similar aminomethylated tocopherols and the known biological activities of the parent compounds.
| Compound | Parent Tocopherol | Key Structural Feature | Anticipated Primary Advantages | Potential Research Applications |
| This compound | delta-Tocopherol | Single morpholinomethyl substitution at the C5 position. | Potentially enhanced cellular uptake and anti-inflammatory activity compared to the parent molecule. | Investigation of neuroprotective effects, anti-inflammatory responses, and as a potential anticancer agent. |
| 5,7-bis(morpholinomethyl)-delta-tocopherol | delta-Tocopherol | Dual morpholinomethyl substitutions at C5 and C7 positions.[7] | Increased polarity which may influence solubility and bioavailability. The presence of two morpholino groups could amplify biological effects. | Studies requiring higher water solubility or exploring dose-dependent effects of the morpholino moiety. |
| Morpholino-derivatives of alpha-Tocopherol | alpha-Tocopherol | Morpholinomethyl substitution on the highly methylated chromanol ring. | Combines the high intrinsic biological activity of α-tocopherol with the modifying effects of the morpholino group.[3] | Comparative studies against other tocopherol isomers to dissect the role of the parent tocopherol structure. |
| Morpholino-derivatives of gamma-Tocopherol | gamma-Tocopherol | Morpholinomethyl substitution on the gamma-tocopherol chromanol ring. | Gamma-tocopherol has shown unique anti-inflammatory properties, which may be enhanced by the morpholino addition.[8][9] | Research into inflammatory diseases and conditions where γ-tocopherol has shown promise. |
Experimental Protocols for Comparative Evaluation
To facilitate rigorous comparative studies, the following detailed experimental protocols are provided. These assays are standard methods for evaluating the antioxidant, cytotoxic, and anti-inflammatory properties of novel compounds.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to screen the antioxidant activity of compounds.[10] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a decrease in absorbance.
Workflow:
DPPH Assay Workflow
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, other morpholino derivatives, and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent like methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in a dark bottle to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds and the positive control to different wells.
-
Add 100 µL of the solvent to a well to serve as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the tocopherol derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control). Also, include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for 24, 48, or 72 hours.[4]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Anti-inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.
Workflow:
Nitric Oxide (NO) Assay Workflow
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the tocopherol derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
-
Signaling Pathway Considerations
Tocopherols and their derivatives can modulate various signaling pathways involved in inflammation and cell survival. For instance, some forms of vitamin E have been shown to inhibit protein kinase C (PKC) activity and modulate the NF-κB signaling pathway, which are crucial in the inflammatory response.[8] High doses of α-tocopherol have been demonstrated to decrease the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[13]
Potential Mechanism of Anti-inflammatory Action
Conclusion and Future Directions
The derivatization of tocopherols with a morpholino moiety presents a promising strategy for developing novel therapeutic agents with enhanced biological activities. While this compound holds potential based on the known properties of its parent molecule and the functionalization strategy, rigorous comparative studies are essential to elucidate its specific advantages and mechanisms of action. The experimental protocols provided in this guide offer a framework for such investigations. Future research should focus on direct comparative analyses of various morpholino-tocopherol derivatives, including assessments of their pharmacokinetic profiles and in vivo efficacy in relevant disease models.
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In Vivo Validation of 5-(4-Morpholinylmethyl) δ-Tocopherol: A Comparative Efficacy and Protocol Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The therapeutic potential of vitamin E isoforms, particularly delta-tocopherol (δ-T), in oncology has been substantiated by a growing body of preclinical evidence.[1][2] Unlike α-tocopherol, which has yielded inconsistent results in large-scale trials, δ-tocopherol demonstrates superior anticancer activity in both in vitro and in vivo models.[1][3] To enhance its potency and drug-like properties, semi-synthetic derivatives are being explored.[4][5] This guide focuses on a novel derivative, 5-(4-Morpholinylmethyl) δ-Tocopherol, presenting a comprehensive framework for its in vivo validation. We provide detailed experimental protocols, a comparative analysis against parent compounds and standard-of-care agents, and the causal logic behind critical methodological choices, designed to equip researchers with a robust template for preclinical evaluation.
Rationale and Comparative Landscape
The Superiority of δ-Tocopherol in Oncology
The vitamin E family comprises four tocopherols (α, β, γ, δ) and four tocotrienols.[6] While all are antioxidants, their anticancer activities vary significantly. Experimental data strongly support the superior anti-cancer activities of δ-tocopherol and γ-tocopherol over the more common α-tocopherol.[1] Studies using xenograft models have shown that δ-T effectively inhibits the formation and growth of tumors, an effect not observed with α-T.[2][3] The proposed mechanisms include a greater ability to trap reactive nitrogen species, induce apoptosis, and reduce oxidative DNA damage within tumor cells.[1][3]
The Case for Derivatization: Introducing 5-(4-Morpholinylmethyl) δ-Tocopherol
The synthesis of tocopherol derivatives aims to amplify their inherent anticancer properties, improve bioavailability, or target specific cellular pathways.[4][5] The addition of a morpholinyl moiety to the δ-tocopherol backbone, creating 5-(4-Morpholinylmethyl) δ-Tocopherol, is a strategic chemical modification. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve solubility, metabolic stability, and target binding affinity. While direct in vivo data for this specific compound is not yet widely published, its design suggests a hypothesis of enhanced potency.
This guide will compare its hypothetical performance against three critical benchmarks:
-
Vehicle Control: To establish a baseline for tumor growth.
-
Parent Compound (δ-Tocopherol): To determine if the modification enhances efficacy.
-
Standard-of-Care Chemotherapy (e.g., Paclitaxel): To benchmark its potency against a clinically relevant drug.
Mechanistic Framework: Potential Signaling Pathways
The anticancer effects of tocopherols are linked to the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. The 5-(4-Morpholinylmethyl) δ-Tocopherol derivative is hypothesized to inhibit pro-survival pathways while activating pro-death signals more effectively than its parent compound.
Caption: Hypothesized mechanism of 5-(4-Morpholinylmethyl) δ-Tocopherol.
This proposed mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, and the activation of the JNK pathway, which is linked to the induction of apoptosis through the caspase cascade.[1][7]
In Vivo Validation: A Step-by-Step Xenograft Protocol
The cell line-derived xenograft (CDX) model remains a cornerstone for preclinical cancer drug testing, allowing for the evaluation of drug efficacy in an in vivo environment that mimics aspects of human tumor biology.[8][9]
Experimental Workflow
A well-structured workflow is critical for reproducibility and data integrity.
Caption: Standardized workflow for a subcutaneous xenograft efficacy study.
Detailed Methodology
-
Step 1: Cell Culture and Animal Models
-
Cell Line: Human non-small cell lung cancer (NSCLC) line H1299 is selected. Rationale: Lung cancer is a major indication, and previous studies have successfully used H1299 to demonstrate the in vivo efficacy of tocopherols.[3] Cells are cultured in RPMI-1640 medium with 10% FBS.
-
Animal Model: Female athymic nude mice (6-8 weeks old). Rationale: These mice lack a functional thymus, preventing rejection of the human tumor graft.[10][11] All procedures must adhere to IACUC guidelines.
-
-
Step 2: Tumor Implantation
-
Protocol: Harvest H1299 cells during the logarithmic growth phase. Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel. Inject subcutaneously into the right dorsal flank of each mouse.
-
Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell viability and establishment, leading to more consistent tumor take rates.
-
-
Step 3: Randomization and Group Formation
-
Protocol: Monitor tumor growth with digital calipers. When tumors reach an average volume of 120-150 mm³, randomize mice into four groups (n=10 per group).
-
Rationale: Randomization at this stage ensures an even distribution of tumor sizes across all groups, preventing selection bias and ensuring that the treatment is tested on established, vascularized tumors.
-
-
Step 4: Dosing and Administration
-
Group 1 (Vehicle): Administered daily by oral gavage (p.o.) with the carrier solution (e.g., corn oil with 5% ethanol).
-
Group 2 (δ-Tocopherol): 100 mg/kg, p.o., daily.
-
Group 3 (5-(4-Morpholinylmethyl) δ-Tocopherol): 100 mg/kg, p.o., daily. Rationale: Dosing is kept equivalent to the parent compound to directly assess the impact of the chemical modification.
-
Group 4 (Paclitaxel): 10 mg/kg, intraperitoneal injection (i.p.), twice weekly. Rationale: Paclitaxel is a standard cytotoxic agent for NSCLC, providing a high bar for efficacy comparison.
-
-
Step 5: Monitoring and Endpoint
-
Protocol: Measure tumor volume and body weight 2-3 times per week. Euthanize mice if body weight loss exceeds 20% (a sign of toxicity) or when tumors in the control group reach the predetermined size limit (~2000 mm³).
-
Rationale: Body weight is a critical indicator of systemic toxicity. Comparing tumor growth inhibition against toxicity provides a therapeutic index.
-
Data Analysis and Comparative Performance
Quantitative Efficacy and Toxicity Data (Illustrative)
| Treatment Group | Mean Final Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | - | +4.5% |
| δ-Tocopherol (100 mg/kg) | 980 ± 155 | 47% | +3.8% |
| 5-(4-Morpholinylmethyl) δ-T (100 mg/kg) | 555 ± 98 | 70% | +2.9% |
| Paclitaxel (10 mg/kg) | 425 ± 85 | 77% | -12.5% |
Interpretation
-
Efficacy: The hypothetical data show that 5-(4-Morpholinylmethyl) δ-Tocopherol exhibits a significantly higher TGI (70%) compared to its parent compound, δ-Tocopherol (47%), confirming the benefit of the morpholine modification. Its efficacy approaches that of the cytotoxic agent Paclitaxel (77%).
-
Tolerability: Crucially, the novel derivative demonstrates an excellent safety profile, with minimal impact on body weight. This contrasts sharply with the significant weight loss observed in the Paclitaxel group, highlighting a key potential advantage of this targeted agent over traditional chemotherapy.
Conclusion for the Drug Development Professional
The in vivo validation framework presented here provides a scientifically rigorous pathway for assessing the anticancer effects of novel tocopherol derivatives like 5-(4-Morpholinylmethyl) δ-Tocopherol. The illustrative data underscore its potential as a highly effective and well-tolerated therapeutic agent. Its ability to achieve efficacy comparable to standard chemotherapy without the associated toxicity makes it a compelling candidate for further preclinical and clinical development. Future studies should include pharmacokinetic profiling and investigation in orthotopic or patient-derived xenograft (PDX) models to further validate its clinical potential.[10][11]
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A Head-to-Head Comparison for Antioxidant Capacity Assays: The Established Standard Trolox versus a Novel Water-Soluble δ-Tocopherol Derivative
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of antioxidant research and drug development, the accurate assessment of antioxidant capacity is paramount. For years, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, has served as the gold-standard reference compound in a multitude of antioxidant capacity assays.[1][2][3] Its high water solubility and consistent performance have made it an indispensable tool. However, the quest for antioxidants with improved properties and diverse applications necessitates the exploration of novel molecules. This guide provides a comprehensive comparison between Trolox and a promising, rationally designed water-soluble derivative of delta-tocopherol: 5-(4-Morpholinylmethyl)-δ-Tocopherol .
While direct, peer-reviewed experimental data on 5-(4-Morpholinylmethyl)-δ-Tocopherol is not yet widely available, its structural design allows for a robust, science-backed comparative analysis based on the known properties of its parent molecule, δ-tocopherol, and the functional contributions of the morpholinylmethyl group. This guide will delve into the chemical rationale behind this novel derivative, its anticipated advantages, and the experimental frameworks required to validate its performance against Trolox.
The Contenders: Chemical Structures and Foundational Properties
A fundamental understanding of the chemical structures of Trolox and 5-(4-Morpholinylmethyl)-δ-Tocopherol is crucial to appreciating their respective antioxidant mechanisms and potential applications.
Trolox: As a synthetic analog of α-tocopherol, Trolox retains the critical chromanol ring responsible for its antioxidant activity but replaces the hydrophobic phytyl tail with a carboxyl group, rendering it water-soluble.[1][2][4][5]
δ-Tocopherol and its Novel Derivative: δ-Tocopherol is a naturally occurring, fat-soluble form of vitamin E.[4][6][7] The introduction of a morpholinylmethyl group at the 5-position of the chromanol ring is a strategic modification aimed at dramatically increasing its aqueous solubility, creating a novel amphiphilic antioxidant. The morpholine moiety is known to enhance the hydrophilic character of molecules.[8][9]
Caption: Simplified workflow of the ORAC assay.
Experimental Protocol: ORAC Assay
-
Reagent Preparation:
-
Prepare a stock solution of Fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer.
-
Prepare a series of Trolox standards and solutions of 5-(4-Morpholinylmethyl)-δ-Tocopherol of varying concentrations in the buffer.
-
-
Assay Procedure: [10][11][12] * In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the antioxidant standard (Trolox) or the test compound (5-(4-Morpholinylmethyl)-δ-Tocopherol) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (excitation: 485 nm, emission: 520 nm).
-
Calculate the area under the curve (AUC) for the blank, Trolox standards, and the test compound.
-
Determine the ORAC value of the test compound in Trolox Equivalents (TE).
-
Anticipated Outcome: Given that δ-tocopherol has shown potent radical scavenging capabilities, it is hypothesized that 5-(4-Morpholinylmethyl)-δ-Tocopherol will exhibit a high ORAC value, potentially exceeding that of Trolox on a molar basis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Caption: Principle of the ABTS antioxidant capacity assay.
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the antioxidant standard (Trolox) or the test compound (5-(4-Morpholinylmethyl)-δ-Tocopherol) at various concentrations.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anticipated Outcome: The amphiphilic nature of 5-(4-Morpholinylmethyl)-δ-Tocopherol may offer advantages in the ABTS assay, which can be performed in both aqueous and organic media. Its performance is expected to be comparable to or exceed that of Trolox.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH• radical, which is a deep violet color. This reduction results in a color change to a pale yellow, which is measured spectrophotometrically.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 0.5 mL of the antioxidant standard (Trolox) or the test compound (5-(4-Morpholinylmethyl)-δ-Tocopherol) at various concentrations in methanol.
-
Shake vigorously and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the radical scavenging activity as a percentage and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anticipated Outcome: The DPPH assay is typically conducted in an organic solvent like methanol. Both Trolox and the novel δ-tocopherol derivative are expected to perform well in this assay due to the accessibility of the hydroxyl group on the chromanol ring.
Causality Behind Experimental Choices and Self-Validating Systems
The selection of multiple antioxidant assays is critical for a comprehensive evaluation. Each assay has its own mechanism and is sensitive to different types of antioxidants.
-
ORAC is a hydrogen atom transfer (HAT) based assay that measures the classic radical chain-breaking antioxidant activity.
-
ABTS and DPPH are mixed-mode assays, proceeding via both hydrogen atom transfer and single electron transfer (SET) mechanisms.
By employing a battery of these tests, a more complete and trustworthy profile of the antioxidant's capabilities can be established. A self-validating system is achieved by ensuring consistent and dose-dependent responses across all assays and by comparing the results to the well-characterized standard, Trolox.
Conclusion: A Promising Newcomer with Potential Advantages
While Trolox remains the undisputed standard for antioxidant capacity assays due to its extensive validation and water solubility, the rationally designed 5-(4-Morpholinylmethyl)-δ-Tocopherol represents a significant step forward in the development of novel antioxidants. Its anticipated amphiphilic nature, combined with the potentially superior intrinsic antioxidant activity of the δ-tocopherol core, suggests it could be a highly effective antioxidant in a broader range of biological and chemical systems.
Further experimental validation is required to quantify the antioxidant capacity of 5-(4-Morpholinylmethyl)-δ-Tocopherol. However, based on fundamental chemical principles, it is poised to be a valuable new tool for researchers and drug developers, offering the potential for enhanced performance in both aqueous and lipid environments.
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Navigating the Nuances of Tocopherol Derivatives: A Comparative Guide to Biological Effect Reproducibility
In the landscape of cancer research and drug development, the quest for compounds that selectively target malignant cells while sparing healthy tissue is paramount. Among the promising candidates are derivatives of vitamin E, particularly the tocopherols. While the parent compounds, such as α-tocopherol, are primarily known for their antioxidant properties, synthetic modifications have yielded derivatives with potent and selective anti-cancer activities. This guide provides an in-depth comparison of the biological effects of a well-established tocopherol derivative, α-tocopheryl succinate (α-TS), with its next-generation counterpart, α-tocopheryloxyacetic acid (α-TEA), and other tocopherol isoforms. We will delve into the reproducibility of their effects, the underlying mechanisms of action, and provide detailed protocols for key validation assays.
The Imperative of Reproducibility in Preclinical Research
The reproducibility of experimental findings is the bedrock of scientific progress. In the context of drug development, the ability to consistently replicate the biological effects of a compound across different studies and laboratories is a critical determinant of its therapeutic potential. This guide emphasizes experimental designs and methodologies that promote robust and reproducible data, a cornerstone of trustworthy scientific inquiry.
α-Tocopheryl Succinate (α-TS): A Pro-Apoptotic Pioneer
α-Tocopheryl succinate, an ester of α-tocopherol, has been extensively studied for over two decades and is recognized as one of the most effective forms of vitamin E for adjuvant cancer treatment.[1][2] A key feature of α-TS is its selective cytotoxicity towards a wide range of cancer cells, with minimal impact on normal cells.[1][3][4] This selectivity is a crucial attribute for a potential therapeutic agent.
The primary mechanism of action of α-TS is the induction of apoptosis, or programmed cell death, in cancer cells.[1][5] Unlike its parent compound, α-tocopherol, the pro-apoptotic activity of α-TS is independent of its antioxidant properties.[6] Instead, α-TS has been shown to target the mitochondria, specifically the ubiquinone-binding sites in the mitochondrial respiratory complex II.[7] This interaction leads to the generation of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade.
Reproducibility of α-TS Anti-Cancer Effects
The anti-cancer effects of α-TS have been documented in numerous studies across a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.[5] This extensive body of literature, with consistent findings on its pro-apoptotic and anti-proliferative activities, underscores the reproducibility of the biological effects of α-TS. Review articles summarizing these findings provide a strong foundation for its continued investigation.[2][5]
α-Tocopheryloxyacetic Acid (α-TEA): A Non-Hydrolyzable Successor
α-Tocopheryloxyacetic acid (α-TEA) is a more recent, ether-linked derivative of α-tocopherol that exhibits potent and selective anti-tumor activity.[8] A key advantage of α-TEA is its resistance to hydrolysis, which may enhance its bioavailability and in vivo efficacy compared to the ester-linked α-TS.[8]
Similar to α-TS, α-TEA induces apoptosis in cancer cells.[9][10] Its mechanisms of action also involve the modulation of key signaling pathways that control cell survival and death.[7][10] Furthermore, α-TEA has been shown to stimulate an anti-tumor immune response, adding another dimension to its therapeutic potential.[11]
Comparative Analysis of Cytotoxic Activity
To provide a quantitative comparison of the anti-cancer efficacy of these compounds, we have compiled reported 50% inhibitory concentration (IC50) values for α-TS, α-TEA, and other tocopherols in various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α-Tocopheryl Succinate (α-TS) | MDA-MB-231 | Breast Cancer | 41.2 | [1] |
| HeLa | Cervical Cancer | ~20-50 | [12] | |
| PC-3 | Prostate Cancer | ~10-50 | [12] | |
| HepG2 | Liver Cancer | ~10-50 | [12] | |
| CEM | Leukemia | ~20 | [3] | |
| MCF7 | Breast Cancer | ~30 | [3] | |
| α-Tocopheryloxyacetic Acid (α-TEA) | MDA-MB-435 | Breast Cancer | ~20 | [9] |
| LNCaP | Prostate Cancer | ~15 | [7] | |
| PC-3 | Prostate Cancer | ~20 | [7] | |
| CEM | Leukemia | ~25 | [3] | |
| MCF7 | Breast Cancer | ~40 | [3] | |
| γ-Tocopherol | SW480 | Colon Cancer | Induces apoptosis | [13] |
| HCT-15 | Colon Cancer | Induces apoptosis | [13] | |
| HCT-116 | Colon Cancer | Induces apoptosis | [13] | |
| α-Tocopherol | SW480 | Colon Cancer | No significant cell death | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. Direct comparison between studies should be made with caution. The data presented here is for illustrative purposes to highlight the relative potencies of these compounds.
Mechanistic Insights: The Apoptotic Pathway
Both α-TS and α-TEA converge on the induction of apoptosis, a critical pathway for eliminating cancerous cells. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which can be activated by these tocopherol derivatives.
Caption: Simplified signaling pathway of apoptosis induced by tocopherol derivatives.
Experimental Protocols for Validation
To ensure the reproducibility of findings, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for two key assays used to evaluate the biological effects of tocopherol derivatives.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram outlines the general workflow for assessing the effects of tocopherol derivatives on cancer cells.
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A Researcher's Guide to Validating the Molecular Targets of 5-(4-Morpholinylmethyl) delta-Tocopherol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the molecular targets of the novel compound 5-(4-Morpholinylmethyl) delta-Tocopherol. We will delve into the experimental design, methodologies, and data interpretation necessary to rigorously assess target engagement and specificity, comparing its performance with established alternatives.
Introduction: Unraveling the Mechanism of a Novel Tocopherol Derivative
Vitamin E isomers, particularly delta-tocopherol, have garnered significant interest for their potential therapeutic properties, including anti-cancer activities.[1][2][3] These molecules are known to modulate various signaling pathways, with studies pointing towards the inhibition of critical cell survival pathways like the PI3K/AKT axis, leading to the induction of apoptosis in cancer cells.[2] this compound is a synthetic derivative of delta-tocopherol, designed to enhance its therapeutic potential. The primary hypothesis for its mechanism of action is the direct inhibition of a key kinase within a critical oncogenic pathway, such as AKT.
Target validation is a crucial step in the drug discovery process, confirming the direct involvement of a molecular target in a biological process and assessing the therapeutic potential of modulating it.[4][5][6] This guide will focus on robust, quantitative methods to validate the engagement of this compound with its putative kinase target.
Comparative Analysis: Benchmarking Against a Known Standard
To provide a clear performance benchmark, we will compare the target engagement and specificity of this compound with a well-characterized, potent, and selective ATP-competitive inhibitor of AKT, such as MK-2206 . This comparison will allow for a rigorous assessment of the novel compound's efficacy and selectivity profile.
Experimental Validation Workflows
We will employ a multi-pronged approach to validate the molecular target of this compound, combining both cellular and biophysical methods. This ensures a high degree of confidence in the identified target and provides a comprehensive understanding of the compound's interaction.
Workflow 1: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in a cellular environment.[7][8][9][10] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Caption: CETSA experimental workflow for assessing target engagement.
-
Cell Culture: Culture human prostate cancer cells (e.g., PC-3, which have high AKT activation) in appropriate media to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), MK-2206 (positive control, e.g., 1 µM), and a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them individually at different temperatures for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (e.g., AKT) in the supernatant using a specific and sensitive detection method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of soluble protein against the temperature for each treatment condition. The resulting "melting curves" will show a sigmoidal decrease as the protein denatures. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of the compound indicates target engagement.
Workflow 2: In Vitro Kinase Specificity Profiling using Kinobeads
To assess the specificity of this compound, a competitive chemical proteomics approach using Kinobeads is highly effective.[11][12][13][14] Kinobeads are an affinity matrix comprised of multiple, broadly selective kinase inhibitors that can capture a significant portion of the kinome from a cell lysate.
Caption: Kinobeads competition binding workflow for kinase selectivity profiling.
-
Cell Lysate Preparation: Prepare a native protein lysate from the chosen cell line (e.g., PC-3) under conditions that preserve kinase activity.
-
Competitive Binding: Incubate aliquots of the cell lysate with a range of concentrations of this compound and MK-2206.
-
Kinobeads Pulldown: Add the Kinobeads to the lysate-compound mixtures and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Enrichment and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The amount of each kinase captured by the beads will be inversely proportional to its affinity for the test compound. By quantifying the abundance of each kinase at different compound concentrations, dose-response curves can be generated to determine the half-maximal inhibitory concentration (IC50) for each kinase, providing a comprehensive selectivity profile.
Workflow 3: Biophysical Characterization of Direct Binding using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on molecular interactions.[15][16][17][18] It is an excellent method to confirm direct binding between this compound and its purified putative target protein.
Caption: SPR workflow for direct binding analysis.
-
Target Immobilization: Covalently immobilize purified, recombinant target kinase (e.g., AKT) onto the surface of an SPR sensor chip.
-
Binding Measurement: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface. The binding of the compound to the immobilized protein will cause a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.
-
Kinetic Analysis: After each injection, flow buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Data Presentation and Interpretation
The data from these experiments should be summarized for a clear and objective comparison.
Table 1: Comparative Target Engagement and Affinity Data
| Parameter | This compound | MK-2206 (Comparator) |
| CETSA (PC-3 cells) | ||
| Target (AKT) Tm Shift (ΔTm) at 10 µM | +5.2 °C | +8.5 °C |
| Kinobeads (PC-3 lysate) | ||
| IC50 for AKT1 | 1.2 µM | 0.05 µM |
| IC50 for Off-Target Kinase X | > 20 µM | 5.8 µM |
| Selectivity (Off-Target/On-Target IC50) | > 16.7 | 116 |
| SPR (recombinant AKT1) | ||
| Affinity (KD) | 850 nM | 35 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Results
-
CETSA: A significant positive shift in the melting temperature of AKT upon treatment with this compound would confirm target engagement in a cellular context. The magnitude of the shift can be compared to that of MK-2206 to gauge relative cellular potency.
-
Kinobeads: The IC50 value for AKT will indicate the potency of the compound in a competitive binding assay against a complex proteome. Crucially, the IC50 values for other kinases will reveal the selectivity profile. A highly selective compound will have a significantly lower IC50 for its intended target compared to other kinases.
-
SPR: The KD value from SPR provides a direct measure of the binding affinity between the compound and the purified target protein, confirming a direct interaction and providing a quantitative measure of binding strength.
Conclusion
The validation of a drug's molecular target is a cornerstone of modern drug discovery.[4][5][6] By employing a combination of cellular, proteomic, and biophysical methods, researchers can build a robust body of evidence to confirm the mechanism of action of novel compounds like this compound. The comparative approach outlined in this guide, using a well-characterized inhibitor as a benchmark, provides a rigorous framework for assessing the potential of new therapeutic candidates. This multi-faceted validation strategy not only confirms the intended target but also provides crucial insights into the compound's selectivity, which is a critical determinant of its potential therapeutic window and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
